(4-Isobutyramidophenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(2-methylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWRRIVRDITVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657413 | |
| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-50-8 | |
| Record name | [4-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (4-Isobutyramidophenyl)boronic Acid
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Isobutyramidophenyl)boronic acid, a derivative of phenylboronic acid, has emerged as a compound of significant interest for professionals in drug discovery and organic synthesis. Its bifunctional nature, featuring a boronic acid moiety and an isobutyramido group, makes it a uniquely valuable synthon. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols—a feature exploited in sensors and, most notably, in enzyme inhibition.[1] This reactivity is central to its role as a key intermediate in the synthesis of proteasome inhibitors, such as the groundbreaking multiple myeloma drug, bortezomib.[2]
The isobutyramido group modulates the molecule's electronic properties and steric profile, influencing its reactivity, solubility, and crystal packing. Furthermore, the arylboronic acid structure is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create complex molecular architectures.[2] A comprehensive understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for its effective application in the laboratory, enabling rational solvent selection, reaction optimization, and the design of novel therapeutic agents. This guide provides a detailed examination of these properties, grounded in established chemical principles and supported by field-proven experimental methodologies.
Section 1: Core Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is to understand its basic physical and structural characteristics. These properties dictate everything from storage conditions to reaction setup.
Molecular and Physical Data
While extensive experimental data for this specific compound is not broadly published, its core properties can be reliably cataloged from supplier data and predicted based on well-understood principles of physical organic chemistry.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| IUPAC Name | [4-(2-methylpropanamido)phenyl]boronic acid | --- |
| CAS Number | 874219-50-8 | [2] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [2] |
| Molecular Weight | 207.04 g/mol | [2] |
| Appearance | White to off-white powder/solid | General observation for arylboronic acids. |
| Melting Point | No specific data available in literature. | Arylboronic acids typically have high melting points (e.g., 4-Fluorophenylboronic acid: 262-265 °C[3]; 4-Methoxycarbonylphenylboronic acid: 197-200 °C[4]). The amide group is expected to promote strong intermolecular hydrogen bonding, likely resulting in a high melting point. |
| Boiling Point | No data available. | Decomposes upon strong heating. |
| Storage | 2-8°C, under inert gas | [2] Recommended to prevent degradation via oxidation and dehydration. |
Structural Characterization
The molecule's function is intrinsically linked to its three-dimensional structure and electronic distribution.
Caption: 2D structure of this compound.
Structurally, boronic acids are trigonal planar around the sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the molecular plane.[5] This vacancy confers Lewis acidity, a key aspect of its reactivity. X-ray crystallographic studies on analogous arylboronic acids reveal that the C-B-O plane is often nearly coplanar with the aromatic ring, maximizing electronic conjugation.[5] In the solid state, arylboronic acids typically form hydrogen-bonded dimers through their hydroxyl groups, which then assemble into larger layered structures.[5] The presence of the amide N-H and carbonyl C=O groups in the title compound provides additional sites for strong hydrogen bonding, which is expected to significantly influence its crystal packing and contribute to a high melting point.
Section 2: Spectroscopic Signature
Spectroscopic methods provide a fingerprint of a molecule, confirming its identity and offering insights into its electronic environment. While specific spectra for this compound require experimental acquisition, its expected signature can be reliably predicted.
-
¹H NMR Spectroscopy : The proton NMR spectrum would show distinct regions. Aromatic protons on the phenyl ring would appear as two doublets in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would likely appear as a broad singlet. The methine proton (-CH-) of the isobutyl group would be a multiplet (septet), and the two methyl groups (-CH₃) would appear as a doublet.
-
¹³C NMR Spectroscopy : The spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being characteristically broad and shifted. Signals for the amide carbonyl (C=O), and the methine and methyl carbons of the isobutyl group would also be present in their expected regions.
-
¹¹B NMR Spectroscopy : This is a crucial technique for characterizing boronic acids.[6] The trigonal (sp²) boronic acid should exhibit a broad signal in the range of δ 28-30 ppm. Upon binding with a diol or a Lewis base to form a tetrahedral (sp³) boronate species, this signal shifts significantly upfield to approximately δ 5-9 ppm.[7][8] This shift provides a powerful diagnostic tool for monitoring reactions and binding events.
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the boronic acid hydroxyls. Other key signals would include the N-H stretch of the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and characteristic B-O stretching vibrations (~1350 cm⁻¹).[9]
Section 3: Acidity and pKa Determination
Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species. The equilibrium of this reaction defines its acidity, expressed as a pKa.
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The pKa is a critical parameter for drug development professionals, as it influences the compound's charge state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding affinity to biological targets. The pKa of phenylboronic acid is approximately 8.7-9.3.[10] The electronic nature of the substituent at the para-position significantly modulates this value; electron-withdrawing groups lower the pKa (increase acidity), while electron-donating groups raise it. The isobutyramido group is weakly deactivating (electron-withdrawing) through resonance and induction, suggesting the pKa of this compound is likely to be slightly lower than that of unsubstituted phenylboronic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable, field-proven method for determining the pKa of a boronic acid. The principle is to titrate a solution of the acid with a strong base (e.g., NaOH) and monitor the pH change.
Caption: Boronic acid moiety binding to a serine residue in an enzyme active site.
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular engineering. Its physicochemical properties—governed by the interplay between the Lewis acidic boron center and the modulating isobutyramido group—are the key to its successful application. Its predictable acidity, distinct solubility profile, and specific modes of reactivity make it an invaluable asset for researchers developing next-generation therapeutics and complex organic molecules. This guide provides the foundational knowledge and practical methodologies required to harness the full potential of this versatile compound with scientific rigor and integrity.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Stoll, V. S. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Leszczyński, P., Sporzyński, A., & Hofman, T. (2012). Solubility of three isomers of isobutoxyphenylboronic acid in several organic solvents. ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Wang, B., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(9), 2096-2101. [Link]
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Singh, R. P., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3169. [Link]
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Chylewska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2786. [Link]
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Dey, A. L. (2024). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4998. [Link]
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Bull, J. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Lemmerer, A. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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(4-Isobutyramidophenyl)boronic acid CAS number and structure
An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid for Advanced Research and Drug Development
Introduction
This compound is a specialized arylboronic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a boronic acid moiety with an isobutyramide group, make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. Boronic acids, as a class, are recognized for their versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into boric acid, a naturally occurring compound.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.
Compound Profile and Physicochemical Properties
This compound is primarily utilized as a synthetic intermediate. Its CAS number is 874219-50-8.[2][3] The presence of the boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for modulating pharmacokinetic properties or for specific interactions with biological targets.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 874219-50-8 | [2][3] |
| IUPAC Name | This compound | [3] |
| Chemical Formula | C₁₀H₁₄BNO₃ | [3][4] |
| Molecular Weight | 207.04 g/mol | [4] |
| Synonyms | N-4-Boronophenyl isobutyramide, 4-ISOBUTYRAMIDOBENZENEBORONIC ACID | [3] |
| Appearance | Typically a solid | N/A |
| Storage | 2-8°C, under inert gas | [4] |
Chemical Structure
The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an isobutyramide group [-NHC(O)CH(CH₃)₂] at the para position.
Caption: Chemical structure of this compound.
Synthesis Pathway
While various methods exist for the synthesis of arylboronic acids, a common and efficient laboratory-scale approach for preparing this compound involves the acylation of a commercially available aminophenylboronic acid precursor. This method offers high yields and good functional group tolerance.
Proposed Synthetic Workflow: Acylation of 4-Aminophenylboronic Acid
The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard acylation methods for aminophenylboronic acids.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Acidify the mixture to a pH of ~3-4 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][7] this compound is an excellent coupling partner for introducing the isobutyramidophenyl moiety onto various molecular scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl halide (Ar-X).
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[5]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Typical Suzuki-Miyaura Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and can be optimized for specific substrates.
| Entry | Aryl Halide (Example) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 | [5] |
| 2 | 2-Iodocyclohexenone | Pd(0)/C (5) | Na₂CO₃ | DME/H₂O | 25 | High | [6] |
| 3 | DNA-conjugated Aryl Iodide | Na₂PdCl₄/sSPhos (20) | K₂CO₃ | H₂O/ACN | 37 | Variable | [9] |
Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This unique binding mechanism has been exploited to design highly potent and selective enzyme inhibitors.
Application as a Proteasome Inhibitor Precursor
This compound is a crucial intermediate in the synthesis of proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of this compound can be analogous to side chains in peptide-based inhibitors, contributing to binding affinity and specificity.
Mechanism of Boronic Acid-Based Enzyme Inhibition
The boron atom in the boronic acid group is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.
Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore, its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors, underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this compound in the development of novel therapeutics and advanced materials.
References
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P&S Chemicals. (n.d.). Product information, 4-(Isobutyramido)benzeneboronic acid. Retrieved from [Link]
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Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2007). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 72(16), 6189–6192. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Melnik, M. S., Johansen, M. B., & Gevorgyan, V. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 17997–18000. Retrieved from [Link]
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Silva, F., Marques, F., & Coimbra, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3192. Retrieved from [Link]
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Singh, J., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1271. Retrieved from [Link]
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Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of (4-Isobutyramidophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Isobutyramidophenyl)boronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are pivotal in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Beyond synthetic chemistry, boronic acids are increasingly recognized for their potential in medicinal chemistry and materials science. The isobutyramido functional group in the para position of the phenyl ring of the title compound can modulate its electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its solubility, stability, and biological activity.
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective utilization in any application. The choice of solvent can dramatically affect reaction kinetics, product yields, and purification efficiency. Similarly, its stability under various conditions—such as temperature, pH, and exposure to light and air—determines its shelf-life and dictates the optimal conditions for its storage and handling. This guide provides a detailed exploration of these critical physicochemical properties, offering both foundational knowledge and practical experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide will leverage data from the parent compound, phenylboronic acid, and structurally similar molecules to provide a robust predictive framework.
Part 1: Solubility of this compound
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and ease of formulation. For this compound, solubility will be dictated by the interplay of the polar boronic acid and isobutyramido groups with the nonpolar phenyl ring.
General Solubility of Arylboronic Acids
Arylboronic acids, as a class, exhibit a wide range of solubilities. Phenylboronic acid, the parent compound, is soluble in many polar organic solvents but has limited solubility in nonpolar hydrocarbon solvents.[1][2] The presence of the isobutyramido group in this compound is expected to increase its polarity compared to phenylboronic acid, which will likely affect its solubility profile.[3] Generally, ethers and ketones are excellent solvents for boronic acids, while chloroform offers moderate solubility and hydrocarbons are poor solvents.[4][5]
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity: A positive correlation generally exists between the solubility of boronic acids and the polarity of the solvent.[4] The isobutyramido group, with its capacity for hydrogen bonding, will likely enhance solubility in protic solvents like alcohols and water, as well as polar aprotic solvents like acetone and acetonitrile.
-
pH: The solubility of arylboronic acids can be pH-dependent. Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions.[6] The pKa of the boronic acid and the pH of the solution will determine the position of this equilibrium and, consequently, the solubility. For many arylboronic acids, solubility increases at higher pH due to the formation of the more soluble boronate salt.
-
Temperature: For most solid solutes, solubility increases with temperature. This principle is often exploited during recrystallization for purification.
-
Presence of Diols: Boronic acids can form reversible covalent complexes with diols, such as mannitol or fructose.[7][8] This interaction can significantly enhance the aqueous solubility of boronic acids.[7]
Predictive Solubility Profile of this compound
Based on the general principles outlined above, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Moderate to High | The boronic acid and isobutyramido groups can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | The polar nature of these solvents will effectively solvate the polar functional groups of the molecule. |
| Ethers (e.g., Diethyl ether, THF, Dioxane) | High | Ethers are generally good solvents for boronic acids.[4] |
| Halogenated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents offer a balance of polarity suitable for many organic compounds. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Moderate | The phenyl ring will have some affinity for these solvents, but the polar groups will limit solubility. |
| Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Very Low | The high polarity of the molecule makes it poorly soluble in nonpolar solvents.[4][5] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the dynamic (polythermal) method.[5][9] This technique involves monitoring the dissolution of the solid in a solvent as the temperature is gradually increased.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.[3]
-
Heating and Observation: Immerse the vessel in a thermostatically controlled bath and begin stirring. Increase the temperature of the bath at a slow, constant rate (e.g., 0.1–0.5 °C/min).[3]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, more accurately, by using a luminance probe or a laser scattering device to detect the point at which all solid has dissolved (the clear point).[3][5][9]
-
Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Analysis: Repeat the measurement with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).
Workflow for Solubility Determination:
Caption: Workflow for the dynamic determination of solubility.
Part 2: Stability of this compound
The stability of boronic acids is a critical consideration for their synthesis, purification, storage, and application. Several degradation pathways can affect the integrity of this compound.
Major Degradation Pathways
There are three primary degradation pathways for arylboronic acids:
-
Boroxine Formation (Dehydration): This is a common and reversible process where three molecules of boronic acid condense to form a six-membered ring called a boroxine, with the elimination of three molecules of water.[1][10][11] This process is driven by heat and can occur in the solid state or in solution.[11][12] The presence of water can shift the equilibrium back towards the boronic acid.[13] Electron-donating groups on the phenyl ring can favor boroxine formation.[12][14][15]
-
Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, resulting in the formation of a phenol.[16][17] This degradation is often mediated by reactive oxygen species and can be a significant issue in biological applications.[18][19] The oxidation of boronic acids to alcohols is an irreversible process.[18]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[13] This reaction can be catalyzed by both acids and bases and is a common side reaction in metal-catalyzed coupling reactions.[13]
Logical Relationship of Degradation Pathways:
Caption: Key degradation pathways of this compound.
Factors Influencing Stability
-
Temperature: Elevated temperatures can promote the dehydration of this compound to its corresponding boroxine.[10][11]
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[13] The stability of many arylboronic acids is greatest at or near neutral pH.
-
Moisture: The presence of water can inhibit boroxine formation and may even reverse it.[13] However, in some contexts, water can participate in other degradation reactions.
-
Light and Air (Oxygen): Exposure to light and atmospheric oxygen can promote oxidative degradation.[18][19]
Recommendations for Handling and Storage
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[20][21][22] For long-term storage, refrigeration is advisable.[21]
-
Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[20][21][22] Avoid creating dust.[20][22] Use appropriate personal protective equipment, including gloves and safety glasses.[20][22][23]
Experimental Protocol for Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound under various stress conditions.[24]
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (e.g., the corresponding phenol, isobutyranilide, and boroxine). A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a good starting point.[25]
-
Stress Conditions: Prepare solutions of this compound in relevant solvents and subject them to various stress conditions:
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for specific time intervals.
-
Photostability: Expose solutions to a controlled light source (e.g., a photostability chamber).
-
pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 10) conditions and monitor over time.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots from the stressed samples, dilute appropriately, and analyze by HPLC.
-
Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed. This can be done by measuring the peak areas and comparing them to a standard of known concentration. Plot the percentage of the parent compound remaining against time for each stress condition to determine the degradation kinetics.
Workflow for HPLC-based Stability Testing:
Caption: Workflow for assessing the stability of this compound using HPLC.
Conclusion
This compound is a valuable compound with significant potential in various fields of chemistry. A thorough understanding of its solubility and stability is essential for its successful application. This guide has provided a comprehensive overview of these properties, drawing on established principles for arylboronic acids and outlining detailed experimental protocols for their determination. By carefully considering the factors that influence solubility and stability, researchers can optimize reaction conditions, ensure the long-term integrity of the compound, and unlock its full potential in their scientific endeavors.
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Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 642-643. Retrieved from [Link]
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Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Genentech Inc. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
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Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
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Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]
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(4-Isobutyramidophenyl)boronic acid mechanism of action in organic reactions
Abstract
(4-Isobutyramidophenyl)boronic acid is a versatile organoboron compound predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique structure, featuring a boronic acid moiety for coupling and an isobutyramido substituent, imparts specific electronic and steric properties that modulate its reactivity and mechanism of action. This guide provides an in-depth analysis of the core mechanistic principles governing its role in organic synthesis. We will dissect the Suzuki-Miyaura catalytic cycle with a focus on the specific influence of the para-amido substituent, explore the kinetic implications, and provide field-proven experimental protocols for its application.
Introduction: The Structural Significance of this compound
Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and broad utility as coupling partners.[1][2] this compound belongs to this class, distinguished by the presence of an isobutyramido group at the para-position of the phenyl ring. This substituent is not merely a passive spectator; its electronic and potential coordinating properties are critical to the molecule's behavior in catalytic cycles.
The amide functional group is characterized by a resonance structure that delocalizes the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond partial double-bond character.[3] When attached to a phenyl ring, this group acts as a moderate activating group through resonance, donating electron density to the aromatic system. This electronic influence is central to its mechanism of action, particularly in the rate-determining steps of cross-coupling reactions. Understanding this influence is paramount for optimizing reaction conditions and predicting outcomes in complex molecular syntheses.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the phenyl ring and an organic halide or triflate.[4][5] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]
The cycle is fundamentally composed of three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (R¹-X), inserting itself into the carbon-halide bond. This oxidizes the catalyst to a high-valent Pd(II) species.[7]
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the Pd(II) complex, displacing the halide. This is the crucial step where the boronic acid participates directly.[4][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Mechanism: The Role of the (4-Isobutyramido) Group
While the general cycle is universal, the specific reactivity of this compound is dictated by the influence of its substituent on the key transmetalation step.
Activation via Boronate Formation
The transmetalation step does not proceed with the neutral boronic acid. A base is required to activate the boron atom, converting the trigonal planar boronic acid into a more nucleophilic tetracoordinate boronate complex (e.g., [R-B(OH)₃]⁻).[1] This activation enhances the polarization of the C-B bond, making the organic group more readily transferable to the palladium center.[1][4]
The electron-donating nature of the para-amido group increases the electron density on the phenyl ring, which can subtly influence the acidity (pKa) of the boronic acid and the stability of the resulting boronate complex.
Caption: Activation of boronic acid to the reactive boronate species.
The Transmetalation Step: An Electronic Perspective
Transmetalation is often the rate-determining step of the catalytic cycle. The rate of this step is highly sensitive to the electronic character of the ipso-carbon—the carbon atom bonded to boron.[8]
The (4-Isobutyramido) group exerts two opposing electronic effects:
-
Sigma (σ) Withdrawal: The electronegative oxygen and nitrogen atoms pull electron density through the sigma bond framework (inductive effect).
-
Pi (π) Donation: The nitrogen lone pair donates electron density into the aromatic π-system (resonance effect).
For a para-substituent, the resonance effect typically dominates, leading to an overall increase in electron density on the phenyl ring, including the ipso-carbon. This increased nucleophilicity of the ipso-carbon facilitates its transfer from the boronate complex to the electrophilic Pd(II) center, potentially accelerating the transmetalation step compared to unsubstituted phenylboronic acid.
Comparative Reactivity
The kinetic performance of a boronic acid is a direct consequence of its structure. While specific kinetic data for this compound is not widely published, its performance can be inferred from established principles of substituent effects.
| Boronic Acid Substituent | Electronic Effect | Expected Impact on Transmetalation Rate | Rationale |
| -H (Unsubstituted) | Neutral (Reference) | Baseline | Standard reactivity for phenylboronic acid. |
| -OCH₃ (Strong Donor) | Strong π-Donation | Increased | Significantly enhances the nucleophilicity of the ipso-carbon. |
| -(NH)C(O)CH(CH₃)₂ | Moderate π-Donation | Moderately Increased | The amide group donates electron density via resonance, increasing ipso-carbon nucleophilicity and accelerating the transfer to palladium.[3][8] |
| -CF₃ (Strong Withdrawer) | Strong σ-Withdrawal | Decreased | Reduces the nucleophilicity of the ipso-carbon, slowing the rate of transfer to the palladium center.[8] |
Note: The relative rates are conceptual and depend heavily on specific reaction conditions such as the catalyst, ligand, base, and solvent used.[9]
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol provides a validated, self-contained methodology for a representative cross-coupling reaction. Explanations are provided to clarify the purpose of each step, ensuring scientific integrity and reproducibility.
Objective: To synthesize 4-isobutyramido-4'-methoxybiphenyl via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.
-
Rationale: Using an oven-dried flask prevents atmospheric moisture from interfering with the catalytic system. K₂CO₃ serves as the essential base to generate the active boronate species.[1]
-
-
Catalyst Preparation:
-
In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in 1 mL of dioxane.
-
Rationale: Pre-mixing the catalyst and ligand allows for the formation of the active Pd(0) species in situ. PCy₃ is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes oxidative addition.[1]
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is critical for maintaining catalytic activity.[6]
-
-
Reaction Execution:
-
Add the dioxane/water solvent mixture (4 mL dioxane, 1 mL water) to the Schlenk tube via syringe, followed by the catalyst solution.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing in the biphasic system.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
The mechanism of action of this compound in organic reactions is fundamentally governed by the principles of the Suzuki-Miyaura catalytic cycle. However, its specific reactivity profile is finely tuned by the electronic properties of the para-isobutyramido substituent. Through its resonance-donating effect, this group enhances the nucleophilicity of the ipso-carbon, which is expected to facilitate the rate-determining transmetalation step. This nuanced understanding allows researchers to leverage this building block effectively in the synthesis of complex molecules, providing a reliable and efficient route to biaryl structures that are common motifs in pharmaceutical and materials science.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2000). Mechanistic insights into boron-catalysed direct amidation reactions. Journal of the Chemical Society, Perkin Transactions 1, (8), 1297–1305. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Szostak, M., & Shi, S. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(12), 3294–3306. [Link]
-
Wikipedia contributors. (2025). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Wikipedia contributors. (2025). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Amide Functional Group. Chemistry Steps. [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 167-177. [Link]
-
MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(11), 1361. [Link]
-
Wu, D., & Wang, D. (2011). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 9(24), 8375–8383. [Link]
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The Strategic Synthesis and Application of (4-Isobutyramidophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals
Abstract
(4-Isobutyramidophenyl)boronic acid has emerged as a cornerstone building block in modern medicinal chemistry, most notably as a critical intermediate in the synthesis of the proteasome inhibitor bortezomib. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and strategic applications of this versatile compound. We will delve into the causality behind experimental choices in its synthesis and its pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's significance and practical utility.
Introduction: The Rise of a Key Pharmaceutical Intermediate
The journey of this compound is intrinsically linked to the broader history of boronic acids in organic chemistry and the targeted development of novel therapeutics. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the true potential of this class of compounds in pharmaceutical sciences was not fully realized until much later. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of complex organic molecules, with boronic acids taking center stage as versatile and stable coupling partners.
The specific impetus for the development and large-scale synthesis of this compound arose from the quest for potent and selective proteasome inhibitors. The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation and has been identified as a prime target for cancer therapy.[1] The groundbreaking discovery of bortezomib (Velcade®), a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma, solidified the importance of boronic acid-containing pharmacophores.[2][3] this compound serves as a crucial structural motif within this class of drugs, and its synthesis became a critical step in the production of these life-saving medicines.
Physicochemical Properties and Structural Rationale
The molecular architecture of this compound is key to its utility. The boronic acid moiety (-B(OH)₂) is a versatile functional group that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura coupling. The isobutyramido group (-NHC(O)CH(CH₃)₂) plays a more nuanced, yet equally important, role.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 874219-50-8 |
| Molecular Formula | C₁₀H₁₄BNO₃ |
| Molecular Weight | 207.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
The isobutyramido group is not merely a passive spectator. In the context of proteasome inhibitors, this lipophilic moiety contributes to the overall molecular shape and binding affinity of the final drug molecule to the target enzyme. The specific stereochemistry and steric bulk of this group can influence the inhibitor's potency and selectivity. Furthermore, the amide bond provides a site for hydrogen bonding interactions within the enzyme's active site, enhancing the binding affinity.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-nitroaniline. The following protocol outlines a common and scalable synthetic route.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from 4-nitroaniline to the target compound.
Experimental Protocol:
Step 1: Synthesis of 4-Nitrophenylboronic acid
This step involves the diazotization of 4-nitroaniline followed by a borylation reaction.
-
Diazotization: Dissolve 4-nitroaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Borylation: In a separate flask, prepare a solution of a boronic acid precursor, such as triisopropyl borate, in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the borate solution. The reaction is often catalyzed by a copper salt.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture to hydrolyze the boronic ester to the desired 4-nitrophenylboronic acid.
-
Isolate the product by filtration and wash with cold water.
Step 2: Synthesis of 4-Aminophenylboronic acid
This step involves the reduction of the nitro group to an amine.
-
Dissolve 4-nitrophenylboronic acid in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminophenylboronic acid.
Step 3: Synthesis of this compound
This final step is an acylation of the amino group.
-
Dissolve 4-aminophenylboronic acid in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Application in Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the isobutyramidophenyl moiety into a wide range of molecular scaffolds.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Product | Typical Yield (%) |
| 2-Bromopyridine | N-(4-(pyridin-2-yl)phenyl)isobutyramide | 85-95 |
| 4-Bromoanisole | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)isobutyramide | 90-98 |
| 1-Bromo-3,5-dimethylbenzene | N-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)isobutyramide | 88-96 |
Conclusion and Future Perspectives
This compound has solidified its position as a vital building block in the pharmaceutical industry. Its efficient synthesis and versatile reactivity in Suzuki-Miyaura coupling reactions make it an indispensable tool for the construction of complex drug molecules. The historical development of this compound is a testament to the synergy between fundamental organic chemistry and the targeted needs of medicinal chemistry.
As the field of drug discovery continues to evolve, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and greener synthetic routes to this compound and exploring its utility in other emerging cross-coupling technologies. The principles outlined in this guide, from understanding the rationale behind its structure to the practical execution of its synthesis and application, will continue to be of paramount importance for scientists working at the forefront of pharmaceutical innovation.
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(4-Isobutyramidophenyl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (4-Isobutyramidophenyl)boronic acid: A Cornerstone Intermediate in Modern Medicinal Chemistry
Abstract
This compound has emerged as a pivotal building block in the landscape of drug discovery and development. Its unique structural features, particularly the presence of a reactive boronic acid moiety, make it an indispensable intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, a validated synthetic pathway, and its critical applications. We will explore its role in the creation of potent enzyme inhibitors and its utility in robust carbon-carbon bond-forming reactions, underscoring its significance in constructing novel therapeutic candidates. The narrative emphasizes the chemical principles and experimental logic that drive its application, offering both foundational knowledge and practical protocols.
Introduction to Boronic Acids in Drug Discovery
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1][2] Initially considered niche reagents, their prominence has surged over the past two decades, largely demystifying early concerns about toxicity.[3] The approval of several boronic acid-containing drugs by the FDA, including the groundbreaking proteasome inhibitor Bortezomib (Velcade®), has solidified their status as a validated and valuable pharmacophore.[1][4]
The utility of boronic acids stems from several key properties:
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, allowing it to act as a mild Lewis acid.[1][2]
-
Reversible Covalent Bonding: They can form stable, yet reversible, covalent bonds with diols, a feature critical for interacting with biological targets like sugars or the active sites of serine proteases.[1][5]
-
Synthetic Versatility: Boronic acids are exceptionally stable, easy to handle, and serve as key partners in powerful synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[6]
-
Favorable Pharmacokinetics: Incorporation of a boronic acid group can enhance drug potency and improve pharmacokinetic profiles.[4]
This compound is a prime example of a functionalized arylboronic acid designed for specific applications, particularly in the synthesis of targeted therapies.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | [5] |
| Molecular Weight | 207.04 g/mol | [5] |
| CAS Number | 874219-50-8 | [5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage Conditions | 2-8°C, under inert gas | [5] |
Synthesis Pathway: Acylation of 4-Aminophenylboronic Acid
The most direct and industrially scalable synthesis of this compound involves the acylation of a readily available precursor, 4-aminophenylboronic acid. This method is efficient and provides a high-purity product. The general strategy is based on well-established amidation reactions applied to functionalized boronic acids.[7]
Synthetic Rationale
The chosen pathway leverages the nucleophilic character of the amino group on the phenylboronic acid ring to react with an electrophilic acylating agent.
-
Starting Material Selection: 4-Aminophenylboronic acid is a commercially available and relatively inexpensive starting material. Its synthesis often begins with the nitration of phenylboronic acid followed by a reduction, providing a reliable source for the key precursor.[7]
-
Reaction Choice: Standard N-acylation is a robust and high-yielding reaction. Using isobutyryl chloride or isobutyric anhydride provides the desired isobutyramido side chain. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Core Applications in Drug Discovery
Intermediate for Proteasome Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of dipeptidyl boronic acid proteasome inhibitors.[5] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins; its inhibition is a validated strategy for treating certain cancers, particularly multiple myeloma.[1][3]
The boronic acid moiety is the pharmacophore—it is directly responsible for the drug's mechanism of action. The boron atom forms a reversible covalent bond with the hydroxyl group of a critical threonine residue (Thr1) in the proteasome's active site, effectively blocking its proteolytic activity.[3] this compound provides the foundational scaffold onto which peptide side chains are built to achieve specificity and potency.
Mechanism of Proteasome Inhibition
Caption: Boronic acid inhibiting the proteasome active site.
Utility in Suzuki-Miyaura Cross-Coupling
Beyond its role in proteasome inhibitors, this compound is a versatile partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (e.g., aryl bromide or iodide). This allows medicinal chemists to efficiently construct complex biaryl or heteroaryl structures, which are common motifs in pharmacologically active molecules.[6] This reaction is valued for its mild conditions and high tolerance of various functional groups.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Note: This is a representative protocol. Specific conditions may need optimization.
Objective: To synthesize a biaryl compound from this compound and an aryl bromide.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, and the base.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Solvent Addition: Add the chosen solvent system to the flask. Stir the mixture for 10-15 minutes to ensure adequate mixing.
-
Degassing: Degas the solvent by bubbling the inert gas through the mixture for 15-20 minutes or by using a freeze-pump-thaw method.
-
Rationale: Removing dissolved oxygen is crucial for catalyst stability and reaction efficiency.
-
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final biaryl product.
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its structure is tailored to serve as a robust building block for some of the most effective modern therapeutics. By providing a stable scaffold with a highly functional boronic acid group, it enables the construction of potent enzyme inhibitors and complex molecular architectures through reliable synthetic methodologies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and applications is essential for unlocking new therapeutic possibilities.
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A Technical Guide to the Synthetic Potential of (4-Isobutyramidophenyl)boronic Acid: Pathways to Novel Derivatives
Introduction: The Strategic Value of (4-Isobutyramidophenyl)boronic Acid
This compound is a versatile bifunctional molecule that holds significant promise for the development of novel chemical entities in the pharmaceutical and materials science sectors. Its structure, featuring a reactive boronic acid moiety and a modifiable isobutyramide group on a central phenyl ring, presents a rich platform for chemical diversification. The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1][2] Concurrently, the isobutyramide functionality offers multiple avenues for transformation, including hydrolysis, reduction, and N-alkylation, further expanding the accessible chemical space. This guide provides an in-depth exploration of the potential derivatives of this compound, offering a strategic framework and practical protocols for researchers, scientists, and drug development professionals. We will delve into the derivatization of both the boronic acid and isobutyramide moieties, discuss the chemoselectivity of these transformations, and highlight the potential applications of the resulting novel compounds, particularly in the realm of medicinal chemistry where boronic acid-containing molecules have shown significant therapeutic potential.[3][4][5]
I. Derivatization of the Boronic Acid Moiety: Building Molecular Complexity
The boronic acid group is a powerful handle for introducing a wide array of substituents onto the phenyl ring. The following sections detail key transformations that leverage this reactivity.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.[6] This reaction is exceptionally tolerant of various functional groups, making it a robust tool for the synthesis of complex biaryl structures.
-
Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, the use of a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand can enhance the catalytic activity. The base is essential for the transmetalation step of the catalytic cycle.
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl bromide (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
-
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 78 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
-
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of biaryl derivatives via Suzuki-Miyaura coupling.
Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[7][8] This reaction is particularly attractive as it can often be performed under mild conditions, sometimes even open to the air.
-
Causality of Experimental Choices: The choice of copper source (e.g., Cu(OAc)₂) and the presence of a ligand such as pyridine can significantly influence the reaction efficiency. The reaction is believed to proceed through a copper(III) intermediate.
-
Experimental Protocol: Chan-Lam N-Arylation with an Amine
-
In a reaction vial, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), copper(II) acetate (Cu(OAc)₂) (1.1 equiv.), and a suitable ligand like pyridine (2.0 equiv.).
-
Add a solvent such as dichloromethane (DCM) or methanol.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl derivative.
-
-
Data Presentation: Representative Chan-Lam Coupling Reactions
| Entry | Nucleophile | Copper Source (equiv.) | Ligand (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (1.1) | Pyridine (2.0) | DCM | RT | 75 |
| 2 | Morpholine | Cu(OAc)₂ (1.1) | None | Methanol | RT | 82 |
| 3 | Phenol | Cu(OAc)₂ (1.1) | Pyridine (2.0) | DCM | RT | 68 |
-
Visualization: Chan-Lam Coupling Workflow
Caption: Workflow for the synthesis of aryl-amine or aryl-ether derivatives via Chan-Lam coupling.
Formation of Boronic Esters: Enhancing Stability and Utility
Boronic acids can be readily converted to boronic esters, which often exhibit enhanced stability towards air and moisture, and are more amenable to purification by chromatography. Pinacol esters are the most common and are widely used as stable surrogates for boronic acids in various reactions.[9][10]
-
Causality of Experimental Choices: The reaction with pinacol is an equilibrium process. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the reaction to completion.
-
Experimental Protocol: Synthesis of this compound Pinacol Ester
-
To a solution of this compound (1.0 equiv.) in a suitable solvent like toluene or THF, add pinacol (1.1 equiv.).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used without further purification or can be purified by crystallization or column chromatography.
-
II. Derivatization of the Isobutyramide Moiety: Unlocking New Functionalities
The isobutyramide group offers several handles for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.
Amide Reduction: Accessing the Corresponding Amine
The reduction of the amide carbonyl group to a methylene group provides the corresponding N-alkylated aniline derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12]
-
Causality of Experimental Choices: LiAlH₄ is a powerful, non-selective reducing agent. The reaction must be carried out under anhydrous conditions, and the workup procedure is critical to safely quench the excess reagent and isolate the product. The boronic acid moiety may not be stable to these conditions and protection as a pinacol ester is recommended.
-
Experimental Protocol: Reduction of the Isobutyramide
-
Protection of the Boronic Acid: First, convert this compound to its pinacol ester as described in section 1.3.
-
Reduction: To a solution of the pinacol ester in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of LiAlH₄ in THF (2.0-3.0 equiv.).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms. Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isobutylamine.
-
-
Visualization: Amide Reduction Workflow
Caption: Workflow for the reduction of the isobutyramide to the corresponding amine.
N-Alkylation of the Amide
Direct N-alkylation of the secondary amide can be challenging due to the low nucleophilicity of the amide nitrogen. However, under strongly basic conditions or with the use of specific catalysts, this transformation can be achieved.[13][14]
-
Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the amide and generate the corresponding amidate, which is a much stronger nucleophile. The choice of solvent is also important; polar aprotic solvents like DMF or THF are typically used.
-
Experimental Protocol: N-Alkylation of the Isobutyramide
-
Protection of the Boronic Acid: Protect the boronic acid as a pinacol ester.
-
N-Alkylation: To a suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the pinacol ester (1.0 equiv.) in DMF.
-
Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
-
Amide Hydrolysis: Accessing the Primary Amine
Hydrolysis of the isobutyramide group under acidic or basic conditions will yield the corresponding 4-aminophenylboronic acid. This primary amine can then serve as a versatile precursor for a wide range of further derivatizations.
-
Experimental Protocol: Acidic Hydrolysis of the Isobutyramide
-
To a solution of this compound in a suitable solvent like ethanol or methanol, add a concentrated acid such as hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction and neutralize with a base (e.g., NaOH solution) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-aminophenylboronic acid.
-
III. Potential Applications of Derivatives
The derivatives of this compound are poised to have significant applications, particularly in drug discovery.
-
Enzyme Inhibitors: The boronic acid moiety is a well-established pharmacophore that can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[15][16] Derivatives of this compound could be designed as inhibitors of various proteases, esterases, or other enzymes implicated in disease.
-
Protein-Protein Interaction Modulators: The biaryl scaffolds generated through Suzuki-Miyaura coupling can be designed to mimic key structural motifs involved in protein-protein interactions, potentially leading to the development of novel therapeutics for a range of diseases.
-
Molecular Probes and Sensors: The ability of boronic acids to bind to diols makes them useful for the development of sensors for carbohydrates and other biologically important molecules.
-
Materials Science: The rigid, well-defined structures of the biaryl derivatives could find applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
IV. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel chemical entities. This guide has outlined key synthetic strategies for the derivatization of both the boronic acid and isobutyramide functionalities, providing a foundation for the rational design and synthesis of new molecules with potential applications in medicinal chemistry and materials science. The provided protocols and workflows serve as a practical starting point for researchers to explore the rich chemical space accessible from this promising scaffold.
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Silva, M.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95(7), 2457–2483. [Link]
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Silva, M.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central2020 . [Link]
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Fernandes, G. F. S.; Denny, W. A.; Dos Santos, J. L. Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry2019 , 179, 791–804. [Link]
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Silva, M.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI2020 . [Link]
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A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES2014 , 89(12), 2824. [Link]
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Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. PubMed2010 . [Link]
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Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. PubMed Central2020 . [Link]
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Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship2018 . [Link]
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Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv2021 . [Link]
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PubMed Central2014 . [Link]
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Chan-Lam Coupling - Organic Chemistry Portal. [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - Organic Chemistry Portal. [Link]
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Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - Organic Chemistry Portal. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses2020 , 97, 1-11. [Link]
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Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. - Semantic Scholar. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI2020 . [Link]
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Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. [Link]
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Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. [Link]
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safety and handling of (4-Isobutyramidophenyl)boronic acid
An In-depth Technical Guide to the Safe Handling of (4-Isobutyramidophenyl)boronic acid
Introduction
This compound is a specialized arylboronic acid derivative of significant interest to the pharmaceutical and life sciences sectors. As a key building block in organic synthesis, its utility is particularly notable in the development of therapeutic agents, including proteasome inhibitors used in oncology.[1] The boronic acid moiety, with its unique electronic properties and ability to form reversible covalent bonds with biological targets, makes this class of compounds invaluable for drug design.[2][3][4]
However, the same reactivity that makes it useful necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides a comprehensive overview of its toxicological profile, detailed handling and storage procedures, and emergency response protocols, grounded in established safety principles and an understanding of the compound's chemical nature. The objective is to foster a culture of safety and ensure the integrity of both the research and the researcher.
Section 1: Hazard Identification and Toxicological Profile
A foundational aspect of safe laboratory practice is a complete understanding of the inherent risks associated with a chemical. This compound, like many arylboronic acids, is classified as a hazardous substance.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of this compound.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] | Warning [5] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] | Warning [5] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] | Warning [5] |
Primary Routes of Exposure and Health Effects
Exposure can occur via inhalation, skin contact, eye contact, or ingestion. The primary health effects are irritant in nature.
-
Inhalation: Inhaling the dust of this compound can lead to irritation of the nose, throat, and lungs.[6][7] Symptoms may include a dry cough, sore throat, and shortness of breath.[8]
-
Skin Contact: Direct contact with the skin will cause irritation, characterized by redness and discomfort.[5]
-
Eye Contact: This compound is a serious eye irritant.[5] Contact can cause significant redness, tearing, and pain.[6][7]
-
Ingestion: Ingestion is harmful and can lead to gastrointestinal distress, including nausea, vomiting, and abdominal pain.[6][8][9]
Chronic Toxicity and Genotoxicity Considerations
While the parent compound, boric acid, is not considered carcinogenic by major regulatory bodies like the U.S. EPA, and boron compounds are generally not found to be genotoxic, a critical consideration for drug development professionals is the status of arylboronic acids as potential genotoxic impurities (PGIs).[8][10] Some studies have indicated that certain arylboronic acids can be weakly mutagenic in microbial assays.[11] Therefore, when this compound is used as a synthetic intermediate, its potential presence as a residual impurity in the final Active Pharmaceutical Ingredient (API) must be carefully controlled and assessed.[11]
Section 2: Exposure Control and Personal Protection
Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This is often referred to as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood to contain dust and prevent inhalation.[12][13]
-
Ventilation: The laboratory should have adequate general ventilation to ensure low background concentrations of airborne contaminants.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[7][13] Their functionality should be tested regularly.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It is mandatory for all handling procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is recommended for splash hazards.[14] | Protects eyes from dust particles and potential splashes, preventing serious irritation.[12] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[14] | Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[12][14] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable or if working outside a fume hood.[14][15] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[12] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[13]
-
Remove any contaminated clothing immediately and launder it before reuse.
Section 3: Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment and ensuring the chemical's stability.
Prudent Handling Protocol: Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[12]
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Transfer: Keep the container of this compound tightly closed when not in use.[12]
-
Avoid Dust: When transferring the solid, use tools like a spatula and techniques that minimize the generation of airborne dust.[12] Never pour the dry powder.
-
Weighing: If weighing, use a weigh boat or paper on a balance inside the fume hood.
-
Post-Handling: Tightly seal the source container immediately after use. Clean the work area and any tools to remove residual chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items (like gloves) in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water.[13]
Storage Requirements
Proper storage is essential for both safety and maintaining the integrity of the compound. Boronic acids can be hygroscopic and are susceptible to degradation.[16][17]
Caption: A step-by-step flowchart for responding to an accidental spill.
-
Evacuate: Immediately clear all non-essential personnel from the spill area. [13]2. Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE as outlined in Section 2.2, including respiratory protection.
-
Contain & Clean: Avoid raising dust. [7]Cover the spill with an inert, dry absorbent material like sand or vermiculite. [13]Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal. [7]5. Decontaminate: Clean the spill area thoroughly with soap and water. [13]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam. [18]* Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides, and boron oxides. [16][18]* Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [7]
Section 6: Waste Disposal
All waste generated from the use of this compound must be treated as hazardous waste. This includes any unused chemical, contaminated PPE (gloves, etc.), and cleanup materials from spills.
-
Place all waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams.
-
Dispose of the waste in accordance with all local, state, and federal regulations through a licensed hazardous waste disposal service. [13]
Conclusion
This compound is a valuable tool in modern chemical and pharmaceutical research. Its effective and safe use is contingent upon a robust understanding of its hazards and a disciplined adherence to safety protocols. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and emergency response, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety is paramount to achieving scientific excellence.
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Methodological & Application
Application Notes and Protocols: (4-Isobutyramidophenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of (4-Isobutyramidophenyl)boronic acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, for constructing biaryl and styrenyl frameworks.[3][4] Boronic acids are key reagents in this transformation due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[3]
This guide focuses on a specific, yet versatile, building block: This compound . The presence of the isobutyramido group imparts unique electronic and solubility characteristics, making it a valuable synthon for introducing a functionalized phenyl moiety. This functional group can serve as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery programs. Understanding the nuances of its application in Suzuki-Miyaura coupling is crucial for leveraging its full synthetic potential.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][5] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[1][5] This step forms a Pd(II) intermediate. The reactivity of the organic halide generally follows the trend I > Br > OTf >> Cl.[5]
-
Transmetalation : This is a critical step where the organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[7][8][9]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][10]
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Application Notes & Protocols: (4-Isobutyramidophenyl)boronic acid in Medicinal Chemistry
Abstract
(4-Isobutyramidophenyl)boronic acid has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique bifunctional nature, combining the reactivity of a boronic acid with the structural and physicochemical contributions of the isobutyramido moiety, makes it a strategic component in drug discovery. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent. We will explore its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures and discuss the potential role of the isobutyramido group as a bioisostere and modulator of pharmacokinetic properties. Detailed, field-proven protocols are provided to ensure reproducible and efficient implementation in the laboratory.
Introduction: The Strategic Value of Boronic Acids in Drug Design
Boronic acids and their derivatives have become indispensable tools in the synthesis of organic compounds, particularly within the pharmaceutical industry.[1] Their stability, low toxicity, and remarkable utility in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling have cemented their role in constructing the complex molecular architectures of modern therapeutics.[1][2][3] The boronic acid functional group, -B(OH)₂, is not merely a reactive handle for C-C bond formation; it can also act as a pharmacophore, forming reversible covalent bonds with biological targets such as serine proteases or interacting with diols present in carbohydrates.[4][5] This dual-purpose capability has led to the successful development of drugs like the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma.[1][5]
This compound distinguishes itself by incorporating an N-acyl group—the isobutyramido moiety. This feature offers medicinal chemists a strategic advantage beyond the coupling reaction itself. The amide bond introduces hydrogen bond donor and acceptor sites, which can be crucial for target engagement and can influence critical ADME (absorption, distribution, metabolism, and excretion) properties such as solubility and cell permeability.[6]
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 874219-50-8 | [4] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [4] |
| Molecular Weight | 207.04 g/mol | [4] |
| Appearance | Typically an off-white to white solid | --- |
| Storage | 2-8°C, under inert gas | [4] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl-aryl structures.[1] This palladium-catalyzed reaction is one of the most robust and widely used methods for C-C bond formation in medicinal chemistry due to its functional group tolerance and mild reaction conditions.[7]
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar¹-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.[2]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[8]
The Role of the Isobutyramido Moiety
The isobutyramido group can influence the reaction and the properties of the final product in several ways:
-
Electronic Effects: As a moderately electron-donating group, it can influence the electronic density of the phenyl ring, potentially affecting the rate of transmetalation.
-
Solubility: The amide functionality can improve the solubility of the boronic acid reagent and the resulting product in organic solvents, aiding reaction kinetics and simplifying purification.
-
Bioisosterism: In the final drug molecule, the isobutyramido group can act as a bioisostere for other functional groups, mimicking their spatial and electronic properties to maintain or improve biological activity while fine-tuning physicochemical properties.[9][10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents
| Reagent | Role | Typical Amount (Molar Eq.) | Notes |
| Aryl/Heteroaryl Halide (Ar-X) | Substrate | 1.0 | Aryl bromides or iodides are common. |
| This compound | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting reagent. |
| Pd Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 (1-5 mol%) | Other common catalysts include PdCl₂(dppf). |
| Base (e.g., K₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 | Choice of base is critical and substrate-dependent.[7] |
| Solvent (e.g., 1,4-Dioxane/H₂O) | Reaction Medium | --- | A mixture of an organic solvent and water is typical. |
Step-by-Step Protocol
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery Programs: Case Studies
This compound and its derivatives are frequently used in the synthesis of kinase inhibitors, a major class of anticancer drugs.[12] The isobutyramidophenyl moiety can often be found directed towards the solvent-exposed region of the kinase ATP-binding pocket, where the amide can form beneficial hydrogen bonds and the lipophilic isobutyl group can make favorable hydrophobic contacts.
While specific, publicly documented examples naming "this compound" can be proprietary, its structural motif is common. For instance, the core structure is analogous to scaffolds used in the development of various inhibitors targeting enzymes critical for cell proliferation and survival.[12][13] Researchers have successfully designed and synthesized novel non-peptide boronic acid derivatives as potent proteasome inhibitors, showcasing the power of this chemical class in generating therapeutic leads.[14][15][16]
Conclusion and Future Perspectives
This compound is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. Its reliable performance in Suzuki-Miyaura couplings allows for the efficient construction of lead compounds, while the embedded isobutyramido group provides a valuable handle for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. As the principles of target-based drug design continue to evolve, the demand for such sophisticated, multifunctional building blocks will undoubtedly grow, ensuring that this compound remains a relevant and powerful component in the drug discovery arsenal.[17]
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- Kumar, A., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters, 42, 128062. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33901643/]
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- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. [URL: https://www.researchgate.
- Zhang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. MDPI. [URL: https://www.mdpi.com/1420-3049/29/3/689]
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [URL: https://www.mdpi.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [URL: https://www.youtube.
- Fišer, R., et al. (2020). Identification of Boronic Acid Derivatives as an Active Form of N -Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18 F. ResearchGate. [URL: https://www.researchgate.net/publication/344199732_Identification_of_Boronic_Acid_Derivatives_as_an_Active_Form_of_N_-Alkylaminoferrocene-Based_Anticancer_Prodrugs_and_Their_Radiolabeling_with_18_F]
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38584196/]
- Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. (2025). Acme Bioscience. [URL: https://acmebioscience.com/target-based-drug-design]
Sources
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- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
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- 13. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. steeronresearch.com [steeronresearch.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Isobutyramidophenyl)boronic acid with Aryl Halides
Introduction: The Strategic Importance of Biaryl Amide Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The synthesis of biaryl structures containing an amide functionality, such as those derived from (4-Isobutyramidophenyl)boronic acid, is of particular interest. This motif is a key structural component in numerous biologically active compounds, including selective enzyme inhibitors and other therapeutic agents. The isobutyramide group can engage in crucial hydrogen bonding interactions within biological targets, enhancing binding affinity and specificity. Consequently, robust and well-defined protocols for the coupling of this compound with a diverse range of aryl halides are highly sought after by researchers in drug discovery and development.
This technical guide provides a comprehensive overview of the critical parameters, reaction conditions, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle proceeds through three fundamental steps, initiated by a palladium(0) species.[2][1][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium center. The presence of a base is crucial for this process. The base activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5][6]
-
Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3]
Below is a diagram illustrating this catalytic pathway:
Key Reaction Parameters and Component Selection
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key components. The presence of the amide functional group necessitates careful consideration to avoid potential side reactions and ensure high yields.
Palladium Catalyst and Ligand Selection
The choice of the palladium catalyst and associated ligands is critical for achieving high catalytic activity. While numerous palladium sources can be used, palladium(II) precatalysts are often favored for their air and moisture stability.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly versatile and commercially available catalyst that has demonstrated excellent performance in a wide range of Suzuki-Miyaura couplings, including those with functionalized substrates.[7][8][9] The dppf ligand is both electron-rich and has a large bite angle, which promotes both oxidative addition and reductive elimination.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic and still widely used catalyst, particularly for couplings involving aryl bromides and iodides.[8] It is a reliable choice for many standard transformations.
-
Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: This combination allows for the in situ formation of the active catalyst. The choice of phosphine ligand can be tailored to the specific substrates. For amide-containing boronic acids, bulky, electron-rich phosphine ligands are often beneficial.
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(dppf)Cl₂ | Aryl bromides, chlorides, and iodides | High functional group tolerance, commercially available, robust.[7][8][10] | Can be more expensive than simpler palladium sources. |
| Pd(PPh₃)₄ | Aryl bromides and iodides | Well-established, effective for many standard couplings.[8] | Can be sensitive to air and may require careful handling. |
| Pd(OAc)₂ + Ligand | Broad, depends on ligand | Modular, allows for fine-tuning of reactivity. | Requires optimization of the ligand for specific substrates. |
The Role and Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and must be compatible with any sensitive functional groups on the substrates.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases in Suzuki-Miyaura couplings.[11] They are effective, inexpensive, and generally well-tolerated. Cesium carbonate (Cs₂CO₃) is often more effective for less reactive aryl chlorides.
-
Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often used for challenging couplings, particularly with sterically hindered substrates or aryl chlorides.
-
Hydroxides (NaOH, KOH): While effective, strong bases like hydroxides can promote side reactions, such as hydrolysis of ester groups, if present on the substrates.
For the coupling of this compound, inorganic carbonates such as K₂CO₃ or Cs₂CO₃ are generally a good starting point, offering a balance of reactivity and functional group compatibility.
Solvent Systems
The choice of solvent is important for solubilizing the reactants and catalyst, and can also influence the reaction rate. A mixture of an organic solvent and water is often employed.
-
Dioxane/Water or THF/Water: These are classic solvent systems for Suzuki-Miyaura reactions.[10] The aqueous phase is essential for dissolving the inorganic base.
-
Toluene/Water or DMF/Water: These solvent mixtures are also commonly used and can be effective for a range of substrates.[12][13]
-
Ethanol/Water: A greener solvent alternative that can be highly effective for certain couplings.[12]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be necessary for different aryl halides.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is adapted from established procedures for similar amide-containing boronic acids.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equivalents, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The final concentration of the limiting reagent (aryl bromide) should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[14]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 equivalents, 6 mol%)
-
Potassium hydroxide (KOH) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Water
Procedure:
-
In a microwave reaction vessel, combine this compound, the aryl halide, Pd(OAc)₂, PPh₃, KOH, and TBAB.
-
Add water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 100-150 °C for 5-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poorly reactive aryl halide (e.g., chloride) | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- For aryl chlorides, switch to a stronger base (e.g., K₃PO₄), a more active catalyst system (e.g., with a bulky phosphine ligand), and higher temperatures. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | - Use a milder base (e.g., KF).- Run the reaction at a lower temperature.- Use anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure the reaction is performed under a strictly inert atmosphere.- Add a small amount of a reducing agent or ensure the ligand can facilitate the reduction of Pd(II). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of valuable biaryl amide compounds. By carefully selecting the catalyst, base, and solvent system, and by following robust experimental protocols, researchers can achieve high yields of the desired products. The information and procedures outlined in this guide provide a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and materials science.
References
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. Available at: [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH. Available at: [Link]
-
Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
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- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Isobutyramidophenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (4-Isobutyramidophenyl)boronic acid in Modern Drug Discovery
This compound is a critical building block in medicinal chemistry, primarily recognized for its role in the synthesis of proteasome inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, most notably multiple myeloma.[1][2] The boronic acid moiety is key to its biological activity, enabling reversible covalent interactions with the active site of the proteasome.[2] Beyond its direct application in proteasome inhibitors, this compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the creation of complex biaryl structures prevalent in many pharmaceutical agents.[3][4][5]
The robust and scalable synthesis of this compound is therefore of paramount importance for ensuring a consistent and cost-effective supply chain for the development and manufacturing of life-saving therapeutics. This document provides a comprehensive guide to its large-scale synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters to ensure a high-yielding and reproducible manufacturing process.
Synthetic Strategy: A Two-Step Approach to this compound
The large-scale synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the acylation of 4-bromoaniline to produce the key intermediate, N-(4-bromophenyl)isobutyramide. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Note: A Streamlined One-Pot Borylation/Suzuki Protocol for the Synthesis of Biaryl Amides
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] However, the synthesis, isolation, and purification of the requisite boronic acid or ester intermediates can be time-consuming and challenging due to their potential instability.[2] This application note details a robust, one-pot, two-step protocol that seamlessly integrates Miyaura borylation with a subsequent Suzuki-Miyaura cross-coupling. By generating the arylboronate ester in situ from an aryl halide, this method circumvents the need for intermediate isolation, significantly improving process efficiency and atom economy.[3] We provide a detailed experimental procedure for the synthesis of a biaryl isobutyramide, a scaffold pertinent to drug development, starting from (4-bromophenyl)isobutyramide.
Principle and Rationale
The one-pot borylation/Suzuki reaction is an elegant synthetic strategy that capitalizes on the compatible conditions of two powerful palladium-catalyzed transformations.[4] The sequence involves two distinct, sequential catalytic cycles occurring in a single reaction vessel.
Step 1: Miyaura Borylation The first step is the palladium-catalyzed cross-coupling of an aryl halide (Ar¹-X) with a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin).[5][6] The catalytic cycle, as illustrated in Figure 1, generally proceeds through three key stages:
-
Oxidative Addition: A Pd(0) complex, generated in situ, undergoes oxidative addition into the aryl-halide bond to form an Ar¹-Pd(II)-X species.[7]
-
Transmetalation: In the presence of a base (e.g., KOAc), the halide on the palladium complex is exchanged for a boryl group from the diboron reagent. While the exact mechanism has been subject to debate, recent studies support a process involving a σ-bond metathesis.[7][8]
-
Reductive Elimination: The newly formed Ar¹-B(pin) complex is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[7]
Step 2: Suzuki-Miyaura Cross-Coupling Upon completion of the borylation, a second aryl halide (Ar²-X), an aqueous base (e.g., K₂CO₃ or K₃PO₄), and potentially an additional charge of catalyst or ligand are introduced directly into the reaction mixture.[4] This initiates the well-established Suzuki-Miyaura catalytic cycle:[9][10]
-
Oxidative Addition: The Pd(0) catalyst (either remaining from the first step or freshly added) adds to the second aryl halide (Ar²-X) to form an Ar²-Pd(II)-X intermediate.
-
Transmetalation: The base activates the in situ-generated boronate ester (Ar¹-B(pin)), facilitating the transfer of the Ar¹ group to the palladium center and displacing the halide. This is often the rate-determining step.[11]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
The amide functionality, as in (4-isobutyramidophenyl)boronic acid, is well-tolerated in this sequence, making the protocol highly suitable for the synthesis of complex molecules in drug discovery programs.[12]
Experimental Protocol: One-Pot Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)isobutyramide
This protocol describes the synthesis of a model biaryl amide starting from 4-bromo-N-isobutyrylaniline and coupling it with 4-bromotoluene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Bromo-N-isobutyrylaniline | ≥98% | Commercial | Starting Material (Ar¹-Br) |
| 4-Bromotoluene | ≥99% | Commercial | Coupling Partner (Ar²-Br) |
| Bis(pinacolato)diboron (B₂pin₂) | ≥99% | Commercial | Boron Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial | Catalyst |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercial | Base for Borylation |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base for Suzuki Coupling |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Deionized Water | N/A | In-house | For Suzuki Coupling |
| Toluene | Reagent Grade | Commercial | For Extraction |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial | For Extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
Reaction Workflow Diagram
Sources
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- 3. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
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- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (4-Isobutyramidophenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving (4-Isobutyramidophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structure, featuring a boronic acid group attached to a phenyl ring bearing an isobutyramide substituent, makes it a valuable building block in medicinal chemistry and materials science. It is frequently used to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and other biologically active compounds.[2]
Q2: What are the key stability concerns with this compound?
Like many arylboronic acids, this compound can be susceptible to several degradation pathways that can impact the success of your reaction. The two primary concerns are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This process is often promoted by aqueous conditions, particularly at non-optimal pH, and can be accelerated by the presence of certain metals.[4]
-
Oxidative Decomposition: Arylboronic acids can be oxidized to the corresponding phenols, especially in the presence of peroxides that can form in ethereal solvents.[5][6] This is a significant consideration when using solvents like THF or dioxane.
To mitigate these issues, it is recommended to use the boronic acid promptly after purchase or purification, store it under an inert atmosphere, and use freshly distilled or inhibitor-free solvents.
Q3: How do I choose the right palladium catalyst for my reaction?
The choice of palladium catalyst is critical and depends on the specific coupling partners. For couplings involving this compound, which is an electron-rich boronic acid, with aryl halides, a variety of palladium sources can be effective.
-
For simple aryl bromides and iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) are often sufficient.[7]
-
For more challenging aryl chlorides or sterically hindered substrates: More active catalyst systems are generally required. These often consist of a palladium precursor and a bulky, electron-rich phosphine ligand, such as the Buchwald ligands (e.g., SPhos, XPhos).[8][9] These ligands facilitate the oxidative addition step, which is often rate-limiting with less reactive aryl chlorides.[10]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your reactions with this compound, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
A lack of desired product is a common issue that can stem from several factors.
Potential Cause A: Inactive Catalyst
The palladium catalyst is the heart of the Suzuki-Miyaura reaction, and its inactivity will halt the catalytic cycle.
-
Explanation of Causality: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the reaction to proceed.[11] This reduction can be inefficient if the conditions are not optimal. Furthermore, palladium catalysts, especially those in solution, can degrade over time through oxidation or aggregation into inactive palladium black.
-
Troubleshooting Protocol:
-
Verify Catalyst Source: Use a fresh, reputable source of palladium catalyst. If you suspect your current batch is old or degraded, try a new one.
-
Employ a Pre-catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that readily forms the active Pd(0) species.[8]
-
Optimize Ligand: Ensure you are using the appropriate ligand for your palladium source and substrates. For challenging couplings, switch to a more electron-rich and bulky ligand.[8]
-
Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
-
Potential Cause B: Ineffective Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12][13][14]
-
Explanation of Causality: The base activates the boronic acid by converting it into a more nucleophilic boronate species ("ate" complex).[15] This boronate is then more reactive towards the palladium(II) halide complex in the transmetalation step.[1] An inappropriate or weak base will result in a slow or stalled reaction.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is often dependent on the solvent and substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[15]
-
Ensure Anhydrous Conditions (if required): While some Suzuki reactions benefit from the presence of water, many protocols using bases like K₃PO₄ in solvents like dioxane or toluene work best under anhydrous conditions. Ensure your base is finely powdered and dry.
-
Solvent Compatibility: The solubility of the base in the reaction solvent is important. For instance, K₃PO₄ is not very soluble in toluene, which can sometimes be advantageous in preventing side reactions.
-
Potential Cause C: Boronic Acid Degradation
As mentioned in the FAQs, the instability of the boronic acid is a frequent cause of reaction failure.
-
Explanation of Causality: Protodeboronation and oxidation are competing pathways that consume your starting material.[3][5] this compound, being electron-rich due to the amide group, may be more susceptible to these degradation pathways under certain conditions.
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Use freshly purchased or purified this compound.
-
Protect from Air and Moisture: Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) and handle it quickly when weighing.
-
Consider Boronic Esters: For particularly challenging or prolonged reactions, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate or a MIDA boronate.[5][16] These can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[17]
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
Potential Cause A: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid.
-
Explanation of Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[11] If the reduction of the Pd(II) precatalyst to Pd(0) is inefficient, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[5]
-
Troubleshooting Protocol:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.[8]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.
-
Potential Cause B: Protodeboronation of the Starting Material or Product
This results in the formation of isobutyranilide from the starting boronic acid or the corresponding deboronated product.
-
Explanation of Causality: As discussed earlier, protodeboronation is the cleavage of the C-B bond. This can happen to both the starting boronic acid and the desired biaryl product if it also contains a boronic acid moiety.[3][18]
-
Troubleshooting Protocol:
-
Optimize pH: The rate of protodeboronation is often pH-dependent.[4] A careful selection of the base can help to maintain a pH that disfavors this side reaction.
-
Minimize Water Content (if appropriate): For reactions sensitive to protodeboronation, using anhydrous solvents and reagents can be beneficial.
-
Use Boronic Esters: As mentioned before, using more stable boronic esters can reduce the concentration of the free boronic acid and thus suppress protodeboronation.[5][16]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the key steps and the roles of the different components, the following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Comparative Overview
To provide a practical starting point, the following table summarizes typical reaction conditions for a Suzuki-Miyaura coupling using this compound.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride or Hindered Aryl Bromide |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) |
| Temperature | 80-100 °C | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific substrate combination.
Troubleshooting Workflow
When faced with a failed reaction, a systematic approach is key. The following workflow can help you diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
By systematically evaluating each component and condition of your reaction, you can effectively diagnose and resolve the issues hindering your synthesis.
References
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Lima, C. G., Lima, M. F., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7492. [Link]
- Duc, G., Toussaint, F., & Baudoin, O. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal, 17(33), 9242-9252.
-
Wikipedia contributors. (2025). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1395–1408. [Link]
-
Cunico, R. L., & Gonzalez, C. (2001). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 67(9), 4333–4336. [Link]
-
Wang, C., Feng, Y., & Li, Y. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5678. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Szostak, M., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(10), 2821-2826. [Link]
-
Buitrago, E., et al. (2013). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. [Link]
-
Réthoré, C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Plamthottam, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Liu, C., & Szostak, M. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(36), 8343-8349. [Link]
-
Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 494-501. [Link]
-
Busacca, C. A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1279-1280. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 28(10), 2883-2886. [Link]
-
Ji, L., et al. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Hu, Y., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Applied Bio Materials, 4(2), 1219-1233. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(48), 19804-19819. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Silva, T., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4435. [Link]
-
ResearchGate. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]
-
Al-Sayah, M. A., & McDonald, T. O. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 148-154. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10834–10835. [Link]
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- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-Isobutyramidophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction involving (4-Isobutyramidophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and enhance your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges such as low product yield, the formation of side products, and the recovery of starting materials. This section provides a systematic approach to diagnosing and resolving these common issues.
Problem 1: Low or No Product Yield with Recovery of Starting Materials
This is one of the most frequent issues and can often be traced back to several key factors in the catalytic cycle.
Initial Checks & Step-by-Step Solutions:
-
Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ.[2][3]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be sluggish, especially with electron-rich or sterically hindered aryl halides.[1]
-
Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the reaction conditions.[1]
-
Solution: The choice of base is paramount. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[1] The base facilitates the formation of a more reactive boronate species.[6] The solubility of the base is also a key factor; ensure it is finely powdered. The addition of a small amount of water to solvents like dioxane or THF can improve the solubility of the base and promote the formation of the active boronate species.[1]
-
-
Reaction Temperature: In some cases, an insufficient reaction temperature can be the limiting factor.
-
Solution: Gradually increasing the reaction temperature can help overcome the activation energy barriers for both oxidative addition and transmetalation.[1]
-
Problem 2: Significant Formation of Homocoupled Byproduct
The formation of a biaryl product derived from the coupling of two molecules of this compound is a common side reaction that reduces the yield of the desired product and complicates purification.[7]
Root Causes & Preventative Measures:
-
Presence of Oxygen: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[4][7]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[7]
-
Solution: The addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) catalyst and minimize this side reaction.[4]
-
Problem 3: Protodeboronation of this compound
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures.[1][2]
Contributing Factors & Mitigation Strategies:
-
Base Strength and Concentration: Strong bases can accelerate the rate of protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[1]
-
Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
-
-
Stability of the Boronic Acid: this compound, while generally stable, can be susceptible to decomposition under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: The ideal catalyst system is highly dependent on the specific aryl halide coupling partner. However, for a generally robust system, a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is a good starting point. For example, Pd(OAc)₂ with a ligand like SPhos or XPhos is often effective.[1][5] If you encounter difficulties, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial.[1]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical for activating the boronic acid.[6][8] For this compound, inorganic bases are typically used. A moderately strong base like K₂CO₃ is a good initial choice. If the reaction is sluggish, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate.[1] The physical properties of the base are also important; using a finely powdered base will increase its surface area and reactivity.
Q3: What is the best solvent for this reaction?
A3: A variety of organic solvents can be used for Suzuki-Miyaura couplings.[2] A common and effective solvent system is a mixture of an ethereal solvent like dioxane or THF with water.[1][2] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] For substrates that are sensitive to water, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be employed.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] This will allow you to track the consumption of the starting materials and the formation of the desired product.
Q5: What are the best practices for setting up the reaction to ensure reproducibility?
A5: To ensure reproducible results, it is crucial to maintain an inert atmosphere throughout the reaction.[3]
-
Degassing: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[1]
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of inert gas. An oven-dried Schlenk flask is ideal for this purpose.[1]
-
Reagent Addition: Add all solid reagents to the flask, then seal it and purge with inert gas. The degassed solvent and any liquid reagents should be added via syringe. The catalyst should be added last, under a positive pressure of inert gas.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of your specific reaction.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1]
-
Degassing: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 15-30 minutes.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][5]
Data Presentation
Table 1: Troubleshooting Common Suzuki Coupling Issues
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Catalyst | Use a pre-formed Pd(0) catalyst; ensure rigorous degassing.[1][4] |
| Poor Oxidative Addition | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][5] | |
| Inefficient Transmetalation | Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[1] | |
| Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and maintain an inert atmosphere.[4] |
| Pd(II) Mediated | Add a mild reducing agent like potassium formate.[4] | |
| Protodeboronation | Harsh Basic Conditions | Use a milder base (e.g., KF, K₂CO₃).[1][8] |
| High Temperature | Run the reaction at the lowest effective temperature.[1] | |
| Boronic Acid Instability | Convert to a more stable derivative (e.g., pinacol ester).[1][9] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(42), 16732-16745. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1513-1518. [Link]
-
Anderson, K. W., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 325-328. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(42), 16732-16745. [Link]
-
Singh, G., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 1-10. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4434. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4434. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Watson, D. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1224-1230. [Link]
-
Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Syed, M. A. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Szostak, M., et al. (2018). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura coupling reactions with porphyrin 13. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Bickelhaupt, F. M., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6336-6339. [Link]
-
Fu, G. C., & Saito, B. (2007). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987-999. [Link]
-
Leah4sci. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Avanthay, M. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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purification of crude product from (4-Isobutyramidophenyl)boronic acid reaction
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of the crude product from the synthesis of (4-Isobutyramidophenyl)boronic acid. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity and yield.
Introduction
This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] However, the purification of arylboronic acids can be challenging due to their unique chemical properties, including their propensity for dehydration to form boroxine anhydrides and susceptibility to protodeboronation.[3][4] This guide is designed to provide practical, experience-driven advice to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity Despite Standard Work-up
Symptom: ¹H NMR or LC-MS analysis of the isolated product shows significant impurities even after a standard aqueous work-up.
Potential Causes:
-
Incomplete reaction: Starting materials or reaction intermediates may still be present.
-
Formation of Boroxine: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides, known as boroxines. This can complicate NMR interpretation and affect reactivity.[4]
-
Protodeboronation: The carbon-boron bond can be cleaved, particularly under harsh acidic or basic conditions, leading to the formation of isobutyryl aniline as a byproduct.[1][3][5]
-
Residual Palladium Catalyst: If synthesized via a cross-coupling reaction, residual palladium may contaminate the product.
Solutions:
-
Optimize Reaction Conditions: Ensure the initial reaction goes to completion by monitoring with TLC or LC-MS. Driving the reaction to completion simplifies the subsequent purification.
-
Boroxine Dissociation: To simplify NMR analysis, dissolve the sample in a coordinating solvent like d₄-methanol, which can help break up the boroxine trimer.[4] For purification, the presence of water during the work-up should hydrolyze the boroxine back to the boronic acid.
-
Control pH During Work-up: Avoid excessively acidic or basic conditions during the work-up to minimize protodeboronation.[6]
-
Palladium Removal: If palladium residues are suspected, they can often be removed by filtration through Celite or by performing an aqueous wash with a solution of a thiol-containing scavenger.
Issue 2: Product Appears as an Oil or Sticky Solid and Fails to Crystallize
Symptom: The crude product is an intractable oil or a sticky amorphous solid, making isolation and purification by recrystallization difficult.
Potential Causes:
-
Presence of Impurities: Impurities can act as "crystallization inhibitors," preventing the formation of a crystalline lattice.
-
Residual Solvents: Trapped solvent molecules can disrupt crystal packing.
-
Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization of this specific compound.
Solutions:
-
Trituration: Before attempting recrystallization, try triturating the crude oil or sticky solid with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce solidification.[7]
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. For arylboronic acids, solvents like hot water, ethanol, or mixtures such as ethyl acetate/hexanes can be effective.[8][9]
-
Acid-Base Extraction: Utilize the acidic nature of the boronic acid functional group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH).[10][11] The boronic acid will move into the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[10][12]
Issue 3: Product Degradation on Silica Gel Column Chromatography
Symptom: Streaking, tailing, or complete loss of product is observed when attempting purification by standard silica gel chromatography.[8][11]
Potential Causes:
-
Lewis Acidity of Silica: The acidic nature of silica gel can promote the degradation of boronic acids, including protodeboronation.[13]
-
Strong Adsorption: The polar boronic acid group can interact strongly with the silica surface, leading to poor recovery.[14]
Solutions:
-
Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using neutral alumina as the stationary phase.[7]
-
Modified Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve the chromatographic behavior of acidic compounds.[7]
-
Alternative Chromatographic Methods: Reversed-phase chromatography (C18) can be a viable alternative.[8][11] A typical mobile phase would be a gradient of acetonitrile in water with a pH modifier like formic acid or ammonium acetate.[15][16]
-
Conversion to a Boronate Ester: For particularly challenging purifications, the boronic acid can be temporarily converted to a more stable and less polar boronate ester (e.g., a pinacol ester). These esters are generally more amenable to silica gel chromatography.[17][18] The ester can then be hydrolyzed back to the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities include the protodeboronation product (isobutyryl aniline), the boroxine trimer of your product, and unreacted starting materials.[3][4][11] Depending on the synthetic route, you may also have residual palladium catalyst or byproducts from the borylation step.
| Impurity | Structure | Typical Analytical Signature | Removal Strategy |
| Isobutyryl aniline | C₁₀H₁₃NO | Appears as a distinct set of aromatic and aliphatic signals in ¹H NMR. | Acid-base extraction, Recrystallization |
| Boroxine | (C₁₀H₁₂BNO₂)₃ | Broadened or multiple signals in ¹H NMR. | Hydrolysis during aqueous work-up. |
| Starting Materials | Varies | Signals corresponding to the starting materials in ¹H NMR or LC-MS. | Column chromatography, Recrystallization |
| Palladium Catalyst | Pd species | May not be visible by NMR; can be detected by ICP-MS. | Filtration through Celite, Treatment with a scavenger. |
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
-
LC-MS: To determine the purity profile and confirm the molecular weight.[16][19]
-
Titration: Acid-base titration can be used to determine the assay of the boronic acid.[20]
Q3: My boronic acid is degrading upon storage. How can I improve its stability?
A3: Arylboronic acids can be susceptible to oxidative degradation and protodeboronation over time.[5][21][22] To enhance stability:
-
Store the solid product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
For long-term storage, consider converting it to a more stable derivative, such as a pinacol boronate ester.[23][24]
Q4: Can I use the crude this compound directly in the next step without purification?
A4: While sometimes possible for robust subsequent reactions, it is generally not recommended.[7] Impurities can interfere with downstream reactions, poison catalysts, and complicate the purification of the final product. A preliminary purification step, even a simple trituration or filtration, can significantly improve the outcome of the next reaction.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution. The this compound will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), at which point the purified boronic acid should precipitate.
-
Final Extraction: Extract the precipitated product back into fresh EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective when a suitable solvent system can be identified.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like EtOAc/hexanes). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Unknown Author. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? Blog. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Unknown Author. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Unknown Author. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Wikipedia Contributors. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Unknown Author. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]
-
Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. [Link]
-
Unknown Author. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Unknown Author. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Unknown Author. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Unknown Author. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- Unknown Inventor. (2005). Process for purification of boronic acid and its derivatives.
-
Unknown Author. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]
-
Unknown Author. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Unknown Author. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry. [Link]
-
Unknown Author. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Unknown Author. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Maghchiche, A. (2024). How to purify boronate esters? ResearchGate. [Link]
-
Unknown Author. (2019). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
Laibo Chem. (n.d.). This compound. Global Labor. [Link]
-
Various Authors. (2024). Trouble purifying my boronate ester compound. Reddit. [Link]
-
Unknown Author. (n.d.). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. NIH. [Link]
-
Unknown Author. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Wikipedia Contributors. (n.d.). Boronic acid. Wikipedia. [Link]
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- 24. researchgate.net [researchgate.net]
common side reactions with (4-Isobutyramidophenyl)boronic acid
Introduction for the Researcher
Welcome to the technical support guide for (4-Isobutyramidophenyl)boronic acid. As a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, its effective use is paramount for project success. However, like many organoboron reagents, it presents specific challenges that can lead to diminished yields, reaction failures, and difficult purifications.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles governing the common side reactions you may encounter. Our goal is to empower you, the researcher, to not only solve immediate experimental issues but also to proactively design more robust and efficient synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the first things I should investigate?
A1: When a Suzuki coupling fails, a systematic diagnosis is crucial. Before re-running the reaction, assess the following key parameters:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your catalyst and ligands are from a reliable source and have been stored correctly. Consider using a more robust, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which is designed for rapid activation.[1]
-
Oxygen Contamination: The presence of molecular oxygen is highly detrimental. It can lead to the oxidative homocoupling of your boronic acid to form 4,4'-bis(isobutyramido)biphenyl and can also oxidize the active Pd(0) catalyst, rendering it inactive.[1][2][3] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish.
-
Reagent Integrity: Boronic acids can degrade over time, primarily through protodeboronation if exposed to moisture.[4][5] Confirm the purity of your this compound. It is also common for boronic acids to exist as a mixture of the free acid and its cyclic anhydride trimer, the boroxine. While often competent in the reaction, this can affect stoichiometry.
-
Base and Solvent Choice: The base is not just a passive reagent; it is critical for activating the boronic acid to facilitate transmetalation.[6] Its strength and solubility are interdependent with the solvent system. An inappropriate base can fail to activate the boronic acid or, conversely, accelerate side reactions.[1]
Below is a diagnostic workflow to systematically troubleshoot a failing reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q2: I'm observing a significant amount of isobutyranilide in my crude reaction mixture. What is causing this and how can I prevent it?
A2: The formation of isobutyranilide is a classic sign of protodeboronation (also known as protodeborylation). This is a highly common and problematic side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[7][8]
Causality: Protodeboronation is essentially a protonolysis reaction. The propensity for it to occur is highly dependent on the reaction conditions and the electronic nature of the arylboronic acid.[7]
-
Base-Mediated Pathway: This is the most common route in Suzuki couplings. Strong bases in aqueous media (e.g., NaOH, K₃PO₄) increase the electron density on the boronate species, making the ipso-carbon susceptible to protonation by water or other protic sources.[5][7]
-
Acid-Mediated Pathway: While less common during the coupling itself, residual acids can catalyze this process. The reaction involves protonation of the boronic acid, facilitating the cleavage of the C-B bond.[7]
Prevention Strategies:
| Strategy | Rationale | Recommended Action |
| Use Milder Bases | Weaker bases reduce the rate of base-mediated protodeboronation.[1] | Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or particularly KF, which can also protect the boronic acid. |
| Anhydrous Conditions | Water is the primary proton source for this side reaction.[1] | Use anhydrous solvents (e.g., dioxane, toluene, THF) and a dry base. Ensure all glassware is oven-dried. |
| Protect the Boronic Acid | Boronic esters, especially N-methyliminodiacetic acid (MIDA) boronates, are more stable and release the boronic acid slowly under basic conditions, keeping its instantaneous concentration low and minimizing side reactions.[2] | Convert the boronic acid to its pinacol or MIDA ester prior to the coupling reaction. |
| Lower Temperature | Protodeboronation, like most side reactions, has an activation energy. | Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C instead of >100 °C). |
Q3: My main byproduct is a high-molecular-weight compound, likely the dimer of my boronic acid. Why does this homocoupling occur?
A3: The formation of 4,4'-bis(isobutyramido)biphenyl is due to the homocoupling of two molecules of this compound. This side reaction is typically promoted by two main factors in a Suzuki reaction setup:
-
Presence of Oxygen: As mentioned in Q1, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][2] This process effectively consumes your nucleophile and can be a major pathway for yield loss.
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes occur via a pathway where the Pd(II) is reduced by homocoupling two boronic acid molecules.[2] While this activates the catalyst, it's a stoichiometric process that consumes your starting material.
Mitigation Protocol:
-
Rigorous Degassing is Non-Negotiable: Solvents must be deoxygenated. The most effective method is to bubble argon or nitrogen through the solvent for at least 30-60 minutes. For biphasic systems, degas the aqueous and organic phases separately before combining. The "freeze-pump-thaw" method (three cycles) is even more effective for highly sensitive reactions.
-
Maintain a Positive Inert Gas Pressure: Ensure the reaction flask is equipped with a balloon or a bubbler to prevent air from diffusing back into the system, especially during prolonged heating.
-
Choose the Right Catalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst that forms the active Pd(0) species cleanly and rapidly can significantly reduce this side reaction.[1]
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed experimental guidance to address the challenges discussed above.
Protocol 1: Best-Practice Suzuki-Miyaura Reaction Setup
This protocol is designed as a self-validating system to minimize common side reactions from the outset.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under a stream of inert gas.
-
Use a fresh, high-purity batch of this compound.
-
If using anhydrous conditions, use a finely powdered and dry base (e.g., K₂CO₃, KF).
-
Use a septum-sealed reaction vessel (e.g., a Schlenk flask or a microwave vial with a crimp cap).
2. Degassing the Solvent:
-
Choose your solvent system (e.g., Dioxane/H₂O 10:1, Toluene/EtOH/H₂O).
-
Place the solvent(s) in a separate flask and sparge with Argon or N₂ for 30-60 minutes using a long needle that reaches the bottom of the flask.
3. Assembling the Reaction:
-
To the reaction vessel, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.) under a positive flow of inert gas.
-
Seal the vessel with the septum.
-
Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.
-
Using a syringe, add the previously degassed solvent to the vessel.
-
Place the reaction in a preheated oil bath or heating block and stir vigorously.
4. Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product for purification.
Guide 2: Diagnosing and Quantifying Protodeboronation
If you suspect protodeboronation is the primary issue, running a control experiment without the aryl halide coupling partner can be highly informative.
Experimental Protocol:
-
Set up a reaction exactly as described in Protocol 1 , but omit the aryl halide .
-
Include an internal standard (e.g., dodecane, biphenyl) whose signal will not overlap with the starting material or the protodeboronated product in your analytical method (GC-MS or ¹H NMR).
-
Run the reaction for the same duration and at the same temperature as your failed coupling.
-
Upon completion, work up the reaction and analyze the crude mixture. The ratio of the remaining boronic acid to the newly formed isobutyranilide will give you a quantitative measure of the stability of your boronic acid under those specific conditions.
This data is invaluable. If you see >10% protodeboronation in this control experiment, it is a clear indication that your conditions are too harsh for this specific boronic acid, and you should implement the prevention strategies outlined in Q2 .
Caption: Simplified mechanisms of protodeboronation.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC - PubMed Central. Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available at: [Link]
-
Protodeboronation and its application in synthesis - ResearchGate. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
This compound , Package: 100mg , Laibo Chem - Global Labor. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
- US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents.
Sources
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- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
improving the stability of (4-Isobutyramidophenyl)boronic acid in solution.
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: (4-Isobutyramidophenyl)boronic acid
Welcome to the technical support center for this compound. This guide is designed to provide Senior Application Scientist-level insights into the stability challenges associated with this compound in solution and to offer field-proven strategies for its effective use. We will delve into the mechanisms of degradation, stabilization protocols, and analytical methods for monitoring, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Instability
Q1: I've dissolved my this compound, but my experimental results are inconsistent. What could be the underlying issue?
A1: Inconsistent results with arylboronic acids like this compound often stem from their inherent instability in solution. These molecules are susceptible to several degradation pathways, primarily protodeboronation and oxidation, which alter the concentration of the active compound over time.[1][2] The rate of this degradation can be influenced by various factors including pH, solvent, presence of oxygen or metal catalysts, and temperature.[3]
Q2: What are the primary chemical reactions that cause the degradation of my boronic acid in solution?
A2: There are two main degradation pathways you must be aware of:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom to yield isobutyryl-aniline and boric acid.[2] This reaction is highly dependent on pH. While slow under neutral conditions for many simple arylboronic acids, it can be significant under strongly acidic or basic conditions.[2][3]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydrogen peroxide, which may be present as impurities or generated in situ.[4][5] This process converts the boronic acid into the corresponding phenol (4-hydroxy-isobutyrylanilide) and boric acid.[5][6] This pathway can be a major contributor to degradation, especially in biological media or during prolonged storage.[1]
Below is a diagram illustrating these degradation pathways.
Caption: Equilibrium protecting the boronic acid as a stable ester.
Q5: There are many diols available. Which one should I choose to form a stable boronate ester?
A5: The choice of diol is critical and depends on your experimental needs. Here are some common options and their use cases:
-
Pinacol: Forms pinacol boronate esters (Bpin), which are widely used in synthesis. However, their stability in aqueous media can be limited, and the esterification is reversible in the presence of water. [7][8]* Diethanolamine: Forms a highly stable bicyclic chelate due to the coordination of the nitrogen atom to the boron. This significantly enhances hydrolytic stability. [7]* N-methyliminodiacetic acid (MIDA): This is an exceptional choice for enhancing stability. MIDA boronates are typically crystalline, air-stable solids that can be stored for extended periods. [9]They are robust enough for chromatography but can release the free boronic acid slowly and controllably under specific reaction conditions (e.g., mild aqueous base), making them ideal for reactions where the free boronic acid is unstable. [9][10] Data Summary Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates [9][11]
Entry Boronic Acid Type % Remaining after 15 days (Free Boronic Acid) % Remaining after ≥60 days (MIDA Boronate) 1 2-Furan 58% >95% 2 2-Thiophene 62% >95% 3 2-Pyrrole 35% >95% 4 (E)-prop-1-en-1-yl 45% >95% | 5 | Cyclopropyl | 70% | >95% |
This table illustrates the dramatic increase in stability for various unstable boronic acids when converted to their MIDA boronates, a principle applicable to this compound.
Q6: I need to prepare a stock solution. What are the best practices for preparation and storage to ensure maximum stability?
A6: For maximum stability, it is highly recommended to prepare stock solutions of the MIDA boronate ester derivative of this compound rather than the free boronic acid.
-
Solvent: Use an anhydrous, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or water for long-term storage.
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light: Protect from light by using amber vials.
If you must use the free boronic acid, prepare the solution fresh immediately before use. If short-term storage is unavoidable, buffer the solution to an optimal pH (empirically determined, often slightly acidic) and keep it cold.
Part 3: Analytical Protocols and Validation
Q7: How can I quantitatively measure the stability of my this compound solution over time?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. [12]This method is designed to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of each. [13]
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To quantify the concentration of this compound and its primary degradation products (e.g., isobutyryl-aniline, 4-hydroxy-isobutyrylanilide) over time under specific stress conditions.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photo Diode Array (PDA) detector.
-
A robust reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Rationale: The acidic mobile phase helps to protonate the boronic acid, improving peak shape. The gradient ensures the elution of both the polar boronic acid and its potentially less polar degradation products.
3. Sample Preparation and Analysis:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent/buffer.
-
Divide the solution into aliquots for different stress conditions (e.g., room temperature, 40°C, different pH values).
-
At designated time points (e.g., t=0, 2, 4, 8, 24 hours), take an aliquot, dilute it to a suitable concentration, and inject it into the HPLC system.
-
Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm).
4. Data Analysis:
-
Identify the peak for the parent compound based on its retention time at t=0.
-
As degradation occurs, new peaks corresponding to degradation products will appear.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial amount at t=0.
Caption: A systematic workflow for monitoring solution stability.
Q8: Are there other analytical techniques I can use to monitor degradation?
A8: Yes, other techniques can provide complementary information:
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution and sensitivity than HPLC. [13]The mass spectrometer is invaluable for identifying the exact mass of degradation products, confirming their structures. [14]* NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals from the parent compound and the appearance of new signals from degradation products. More specifically, ¹¹B NMR is highly diagnostic for observing changes in the chemical environment of the boron atom, directly indicating degradation or ester formation. [12][13]
References
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
-
Bull, J. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Cox, P. A., et al. (2016). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 49(11), 2535–2545. [Link]
-
Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
-
Kubála, M., et al. (2018). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Omega, 3(11), 16293–16303. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
-
Finlay, J. A., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(5), 2297–2302. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
-
Yatsimirsky, A. K., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(12), 2276-2284. [Link]
-
Smith, B. D., et al. (2017). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 8(1), 1-9. [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]
-
Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13596–13600. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Windsor, I. W., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 8(5), 723-733. [Link]
-
Aggarwal, V. K., et al. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(6), 570-571. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Piettre, S. R. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1054–1063. [Link]
-
Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 199-206. [Link]
-
Ji, L., et al. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
-
de Korne, H., et al. (2016). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1438, 139-145. [Link]
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Pierson, J., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 22(11), 1562-1579. [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Skwierawska, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(16), 4991. [Link]
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Technical Support Center: Catalyst Deactivation in (4-Isobutyramidophenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during chemical reactions involving (4-Isobutyramidophenyl)boronic acid. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions utilizing this compound.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving a low yield. What are the likely causes?
A1: A stalled reaction or low yield can stem from several factors, with catalyst deactivation being a primary suspect. The active Pd(0) catalyst is prone to inactivation through various pathways. Other significant factors include the stability of the boronic acid itself, suboptimal reaction conditions (e.g., incorrect temperature, base, solvent, or ligand), and the purity of your reagents.[1] Impurities in starting materials, solvents, or the base can act as catalyst poisons.[1]
Q2: What are the visual indicators of catalyst deactivation in my reaction?
A2: A common visual cue for catalyst deactivation is a change in the reaction mixture's color to black.[1] This typically indicates the precipitation of palladium black, an inactive, agglomerated form of palladium.[1][2] Additionally, if you are monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), a cessation in the consumption of starting materials before the reaction is complete is a strong indicator of catalyst deactivation.[1]
Q3: How does the purity of this compound affect the catalyst?
A3: The purity of boronic acids is crucial for the success of cross-coupling reactions. Impurities, even in trace amounts, can have a significant impact on the catalyst's performance and the overall reaction outcome.[3][4] Some impurities can act as poisons, directly deactivating the palladium catalyst. Therefore, ensuring the high purity of your this compound is a critical first step in troubleshooting.
Q4: Can the amide group in this compound influence catalyst activity?
A4: While the amide group is generally well-tolerated in Suzuki-Miyaura couplings, it can potentially coordinate to the palladium center. This coordination could modulate the catalyst's electronic properties and reactivity. However, significant deactivation directly attributable to the isobutyramido group is not commonly reported under standard conditions. The primary concerns remain broader issues like oxygen contamination, reagent purity, and appropriate condition selection.
Q5: Is it possible to regenerate a palladium catalyst that has been deactivated?
A5: In some instances, catalyst regeneration is feasible. For palladium black, the inactive precipitated form, regeneration can sometimes be achieved through oxidative treatments.[5] This can involve heating the catalyst in the presence of air or treating it with oxidizing agents.[5] Following an oxidative treatment, a reduction step may be necessary to return the palladium to its active Pd(0) state.[5] However, the success of regeneration can vary, and it is often more practical to optimize the reaction conditions to prevent deactivation in the first place.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst deactivation.
Issue 1: Reaction Stalls Prematurely with Evidence of Palladium Black Formation
The appearance of a black precipitate (palladium black) is a clear sign of catalyst agglomeration and deactivation. This is often caused by factors that destabilize the active catalytic species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature reaction stalling.
Causality and Recommended Actions:
-
Inadequate Inert Atmosphere: Oxygen is a primary culprit in the oxidation of the active Pd(0) to inactive Pd(II) species, which can then lead to the formation of palladium black.[6]
-
Action: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
-
Ligand Instability or Insufficient Amount: The ligand stabilizes the palladium nanoparticles, preventing their agglomeration.[7] If the ligand degrades or if the palladium-to-ligand ratio is too low, the catalyst can become unstable.
-
Action: Increase the ligand-to-palladium ratio. Consider switching to more robust, sterically bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can provide greater stability to the catalytic complex.[8]
-
-
Solvent Effects: The choice of solvent can significantly impact catalyst stability and reactivity.[9][10]
-
Base Selection: The strength and type of base can influence the reaction rate and catalyst stability.[13][14]
-
Action: If a very strong base is being used, consider switching to a milder base like potassium carbonate or cesium carbonate. In some cases, a biphasic solvent system with an inorganic base can be beneficial.[9]
-
Issue 2: Low Conversion with No Obvious Catalyst Precipitation
In this scenario, the catalyst may be deactivated through more subtle mechanisms than simple agglomeration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion without precipitation.
Causality and Recommended Actions:
-
Reagent Purity and Stoichiometry: Impurities in the starting materials or an incorrect ratio of reactants can lead to low conversion.[6]
-
Action: Use freshly acquired or purified this compound. Boronic acids can degrade over time.[6] Ensure all other reagents, including the solvent and base, are of high purity. Double-check the stoichiometry of all components.
-
-
Suboptimal Temperature: The reaction temperature affects the rates of all steps in the catalytic cycle, including potential deactivation pathways.
-
Action: Systematically screen a range of temperatures. While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish reaction.
-
-
Catalyst Loading and Precursor: The initial concentration of the active catalyst might be too low, or the chosen precatalyst may not be efficiently activated.[15]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[6]
-
Action: To mitigate protodeboronation, you can convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[16] This can be done in a separate step before the cross-coupling reaction.
-
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the ligand, base, and solvent may be necessary.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, toluene, or DMF).[16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol is useful if protodeboronation is a suspected issue.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent such as toluene or dichloromethane.[1]
-
Water Removal: Heat the mixture to reflux, using a Dean-Stark trap to remove the water that is formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
Purification: The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by distillation or chromatography.
IV. Data Presentation
Table 1: Influence of Ligand and Base on a Model Suzuki-Miyaura Reaction
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | Stalled after 4h |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 | Complete reaction in 2h |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 88 | Homogeneous solution |
| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 | 75 | Slight darkening of mixture |
This table presents representative data to illustrate the impact of different reaction parameters. Actual results will vary depending on the specific substrates used.
V. Catalyst Deactivation Mechanisms
Understanding the pathways through which a catalyst deactivates is key to preventing these issues.
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
The primary deactivation pathways for palladium catalysts in Suzuki-Miyaura reactions include:
-
Oxidation: The active Pd(0) catalyst can be oxidized by residual oxygen or other oxidants in the reaction mixture to form inactive Pd(II) species.[6]
-
Agglomeration: The small, catalytically active palladium nanoparticles can aggregate to form larger, inactive particles, commonly observed as palladium black.[1][2] This is often due to ligand dissociation or degradation.
-
Poisoning: Certain functional groups or impurities can bind strongly to the palladium center, blocking the active sites and rendering the catalyst inactive.[5][17] While not typically an issue with the isobutyramido group itself, impurities in the reagents can be a source of catalyst poisons.
By understanding these mechanisms, researchers can make more informed decisions when troubleshooting and optimizing their reactions involving this compound.
VI. Analytical Techniques for Investigating Catalyst Deactivation
For a more in-depth analysis of catalyst deactivation, several analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium on a recovered catalyst, helping to distinguish between Pd(0) and Pd(II).[18]
-
Transmission Electron Microscopy (TEM): Allows for the visualization of the palladium nanoparticles, providing information on their size, shape, and degree of agglomeration.[19]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to accurately quantify the amount of palladium that has leached into the solution versus what remains on a solid support (if a heterogeneous catalyst is used).[20]
-
Elemental Analysis: Can identify the presence of potential poisons on the catalyst surface.[18]
References
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- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids.
- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling.
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
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- PMC. (n.d.). Emergent Organoboron Acid Catalysts.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
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- Chemical Society Reviews (RSC Publishing). (2019, May 15). Boronic acid catalysis.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PMC. (2023, June 9). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency.
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effect of base and solvent on (4-Isobutyramidophenyl)boronic acid reactivity.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing reactions involving (4-Isobutyramidophenyl)boronic acid. The following sections address common challenges and frequently asked questions related to the impact of base and solvent selection on the reactivity of this versatile reagent in Suzuki-Miyaura cross-coupling reactions.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on diagnosing and resolving problems related to the choice of base and solvent.
Issue 1: Low or No Product Yield
A low or nonexistent yield in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to suboptimal base or solvent conditions.
Possible Cause 1: Inefficient Activation of the Boronic Acid
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[1][2][3] If the base is too weak or poorly soluble in the reaction medium, this activation step will be inefficient, leading to a stalled reaction.
Solutions:
-
Base Strength: For this compound, which is an electron-rich boronic acid, a moderately strong base is typically required. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
-
Base Solubility: Ensure the chosen base has some solubility in the solvent system. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5] Alternatively, using a common solvent system where the base is at least partially soluble can be beneficial.
-
Anhydrous Conditions: If using anhydrous conditions, ensure the base is finely powdered to maximize its surface area and reactivity.[6]
Possible Cause 2: Protodeboronation Side Reaction
Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of isobutyramide as a byproduct and a reduction in the yield of the desired coupled product.[7][8] This is often exacerbated by strong bases and the presence of water.[6]
Solutions:
-
Milder Base: If protodeboronation is suspected, switch to a milder base like KF or K₂CO₃.[6]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly suppress protodeboronation by eliminating the primary proton source.[5]
-
Boronic Ester Protection: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, which are less susceptible to protodeboronation.[4][9]
Possible Cause 3: Poor Reagent Solubility
If the this compound, the coupling partner, or the catalyst is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[10]
Solutions:
-
Solvent Screening: Screen a variety of solvents to find one that provides good solubility for all reaction components. Common choices for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with a co-solvent like water.[11][12]
-
Temperature Optimization: Increasing the reaction temperature can improve the solubility of the reagents.[13] However, be mindful that excessive heat can also lead to catalyst decomposition or increased side reactions.[10]
Issue 2: Formation of Homocoupled Product
The formation of a biaryl byproduct derived from the coupling of two molecules of this compound is a common side reaction.
Possible Cause: Oxygen Contamination
The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[5][11]
Solutions:
-
Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw method.[10][14]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of oxygen.[6]
Issue 3: Reaction Stalls Before Completion
A reaction that starts but fails to proceed to completion can be frustrating. This often points to catalyst deactivation or a change in reaction conditions over time.
Possible Cause: Catalyst Deactivation
The palladium catalyst can be deactivated by various factors, including the presence of oxygen or impurities in the reagents or solvent.[4] The choice of solvent can also influence catalyst stability.[15]
Solutions:
-
Reagent and Solvent Purity: Use high-purity reagents and anhydrous, degassed solvents.[4]
-
Ligand Selection: The choice of ligand can significantly impact catalyst stability and activity. For challenging couplings, consider using more robust ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction with this compound?
A1: The base plays a critical role in the transmetalation step of the catalytic cycle.[16] It activates the this compound by converting it into a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻).[6] This "ate" complex then readily transfers its aryl group to the palladium(II) center.[3]
Q2: How does the strength of the base affect the reactivity of this compound?
A2: The strength of the base is a crucial parameter. A base that is too weak may not efficiently form the boronate, leading to a slow or incomplete reaction.[6] Conversely, a base that is too strong can promote side reactions like protodeboronation, especially with electron-rich boronic acids like this compound.[6] The optimal base strength strikes a balance between efficient activation and minimizing side reactions.
Q3: Which bases are generally recommended for Suzuki-Miyaura couplings involving this compound?
A3: The choice of base often depends on the specific coupling partner and reaction conditions. However, some commonly used and effective bases for this type of substrate include:
-
Potassium Carbonate (K₂CO₃): A versatile and moderately strong base suitable for many applications.[17]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective for more challenging couplings.[6]
-
Cesium Carbonate (Cs₂CO₃): A strong base that is often used in difficult couplings due to the beneficial effect of the cesium cation.
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups or to minimize protodeboronation.[2]
Q4: How does the choice of solvent influence the reaction outcome?
A4: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction.[15][18] It affects:
-
Reagent Solubility: The solvent must dissolve the boronic acid, the organic halide, the catalyst, and the base to a sufficient extent.[10]
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.[19]
-
Reaction Pathway: In some cases, the polarity of the solvent can influence the selectivity of the reaction, particularly when multiple reactive sites are present on one of the coupling partners.[20][21]
Q5: What are some common solvent systems used for couplings with this compound?
A5: A variety of solvents and solvent mixtures can be employed. The optimal choice will depend on the specific substrates and desired reaction conditions. Common systems include:
-
Toluene/Water or Dioxane/Water: These biphasic systems are widely used and often provide good results.[17]
-
Tetrahydrofuran (THF)/Water: Another versatile biphasic system.[12]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for challenging couplings, but may also promote side reactions.[12]
-
Anhydrous Toluene or Dioxane: Used when it is critical to avoid water to suppress side reactions like protodeboronation.[6]
III. Data and Protocols
Table 1: General Guidance on Base and Solvent Selection
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | A good starting point for many reactions.[17] |
| K₃PO₄ | Strong | Toluene, Dioxane (often anhydrous) | Effective for challenging couplings, but may increase protodeboronation risk.[6] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Often provides higher yields in difficult reactions. |
| KF | Mild | Toluene, Dioxane (anhydrous) | Recommended for base-sensitive substrates and to minimize protodeboronation.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a dry reaction vessel, add the this compound, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
IV. Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
V. References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar. Retrieved December 31, 2025, from
-
Espinet, P., & Perez-Temprano, M. H. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(15), 6528–6543.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4983.
-
Zhao, S., Gower, N. J., & Miller, S. J. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 135(47), 17895–17901.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
BenchChem Technical Support Team. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4983.
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(34), 7792–7796.
-
BenchChem Technical Support Team. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
-
BenchChem Technical Support Team. (2025). Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate. Retrieved December 31, 2025, from
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696.
-
BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved December 31, 2025, from
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved December 31, 2025, from
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15874–15888.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9446–9465.
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1338–1350.
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1338–1350.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022731118.
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved December 31, 2025, from
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... ResearchGate. Retrieved December 31, 2025, from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022731118.
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved December 31, 2025, from
-
BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. BenchChem.
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... ResearchGate. Retrieved December 31, 2025, from
-
Boroncore. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Boroncore.
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved December 31, 2025, from
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
minimizing homocoupling of (4-Isobutyramidophenyl)boronic acid
A Guide to Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support resource for (4-Isobutyramidophenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who utilize this reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with a deep understanding of the common side reaction of homocoupling and to offer practical, field-tested strategies to minimize its formation, thereby improving your reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is boronic acid homocoupling, and why is it a significant problem?
Homocoupling is an undesired side reaction where two molecules of a boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-bis(isobutyramido)biphenyl. This byproduct consumes your starting material, reducing the overall yield of your desired cross-coupled product. Furthermore, the homocoupled product often has similar polarity and physical properties to the target molecule, making its removal during purification difficult and costly.
Q2: What are the primary mechanistic pathways that lead to the homocoupling of this compound?
The homocoupling of arylboronic acids, particularly electron-rich ones like this compound, can occur through several pathways, primarily mediated by the palladium catalyst. The two most prevalent mechanisms are:
-
Oxidative Homocoupling: This is often the main culprit and is highly sensitive to the presence of oxygen. The Pd(0) catalyst is oxidized by trace oxygen to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of air is the most critical factor in preventing this pathway.
-
Reductive Homocoupling: In this pathway, a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar), formed after two sequential transmetalations, undergoes reductive elimination to give the biaryl. This can compete with the desired reductive elimination of the cross-coupled product (Ar-Pd(II)-Ar').
The electron-donating nature of the isobutyramido group increases the electron density on the phenyl ring, making this boronic acid particularly susceptible to these unwanted side reactions compared to electron-deficient boronic acids.
Q3: How can I reliably detect and quantify the 4,4'-bis(isobutyramido)biphenyl byproduct?
Accurate detection is key to troubleshooting. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column. The homocoupled product will be more non-polar and thus have a longer retention time than the starting boronic acid. A UV detector is suitable for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the products are sufficiently volatile. The mass spectrometer will provide a definitive molecular weight for the homocoupled product, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of the symmetrical homocoupled product in the crude reaction mixture, although it is less sensitive for quantification than chromatographic methods.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues and provides a logical progression of steps to systematically eliminate homocoupling.
Issue 1: My reaction shows >10% homocoupled byproduct. I suspect oxygen contamination. What is the most effective way to degas my reaction?
This is the most common cause of homocoupling. Standard degassing is often insufficient.
Root Cause Analysis: Palladium(0) catalysts are extremely sensitive to oxidation by molecular oxygen. The resulting Pd(II) species are key initiators of the oxidative homocoupling cycle. The amide group in your substrate can also interact with the catalyst, potentially influencing its sensitivity.
Recommended Protocol: "Sparging and Backfilling"
This method is superior to simple vacuum/backfill cycles for removing dissolved oxygen.
Step-by-Step Protocol:
-
Setup: Assemble your reaction flask with all solid reagents (boronic acid, aryl halide, base, and catalyst) under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add your solvent via a cannula or syringe.
-
Sparging: Insert a long needle connected to your inert gas line so it dips below the surface of the reaction mixture. Insert a second, shorter needle to act as a vent.
-
Bubble: Bubble the inert gas through the solution for a vigorous 20-30 minutes. This actively displaces dissolved oxygen.
-
Backfill: Remove the sparging and vent needles and maintain a positive pressure of inert gas (e.g., via a balloon) for the duration of the reaction.
Caption: Oxidative homocoupling pathway initiated by trace oxygen.
Issue 2: Degassing is perfect, but homocoupling persists. How should I optimize the catalytic system?
If oxygen is eliminated, the issue may lie with the catalyst, ligand, or base, which can influence other homocoupling pathways.
Root Cause Analysis: The choice of palladium source and ligand dramatically affects the rates of the desired catalytic cycle versus side reactions. For an electron-rich boronic acid like yours, a highly active catalyst that favors rapid cross-coupling is essential.
Recommendations:
-
Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, homocoupling can occur during the initial in situ reduction to the active Pd(0) species.[1] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can often mitigate this.[2]
-
Employ Modern Ligands: Standard ligands like PPh₃ can be suboptimal. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of oxidative addition and reductive elimination.[3][4] This increased rate of the desired reaction can outcompete the slower homocoupling pathways.
Data Summary: Recommended Catalytic Systems
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | Direct Pd(0) source, avoids pre-activation homocoupling. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands. They promote fast reductive elimination of the desired product, minimizing the lifetime of intermediates that could lead to homocoupling.[2][3] |
| Catalyst Loading | 1-2 mol % | Sufficient for efficient catalysis; higher loadings can sometimes increase side reactions. |
Issue 3: I'm using an optimized catalyst, but still see the byproduct. Could my base be the problem?
Yes, the base is not just a simple activator; its identity and strength are critical.
Root Cause Analysis: The base plays a crucial role in the transmetalation step, typically by forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[5][6] However, an overly strong or poorly soluble base can cause issues.
Recommendations:
-
Avoid Very Strong Bases: Strong bases like NaOH or KOH can sometimes accelerate catalyst decomposition or other side reactions.[5]
-
Use a Moderately Weak, Soluble Base: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often the most effective choices.[4][7] They are basic enough to facilitate transmetalation but not so aggressive as to promote significant side reactions. K₃PO₄ is particularly effective in many modern catalytic systems.
-
Ensure Good Mixing: The base is often a solid. Ensure your reaction is stirred vigorously to maximize the solid-liquid interface, as poor mixing can lead to localized areas of high base concentration and inefficient catalysis.
Caption: A logical workflow for troubleshooting homocoupling.
Validated Experimental Protocol
This protocol is optimized to minimize the homocoupling of this compound in a typical Suzuki-Miyaura reaction with an aryl bromide.
Reagents & Equipment:
-
Reaction flask (Schlenk tube or 3-neck flask)
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
SPhos (3.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 5:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Flask Preparation: To a dry reaction flask under inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the dioxane/water solvent mixture via syringe.
-
Degassing: Submerge a needle connected to the inert gas line below the solvent surface and bubble the gas through the mixture for 20-30 minutes while stirring. Use an exit needle to vent.
-
Reaction: After degassing, remove the needles and heat the reaction to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by HPLC or TLC to confirm the consumption of starting materials and formation of the desired product.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be dried, filtered, and concentrated for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of (4-Isobutyramidophenyl)boronic acid.
Technical Support Center: (4--Isobutyramidophenyl)boronic acid
Welcome to the technical support guide for (4-Isobutyramidophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this versatile reagent. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental outcomes with confidence.
Section 1: Troubleshooting Guide
This section addresses the most frequent solubility challenges encountered in the laboratory.
Q1: My this compound is not dissolving in a standard Suzuki coupling solvent like THF, Dioxane, or Toluene. What are my immediate options?
A1: This is a common observation. The amide functionality and the boronic acid group impart a degree of polarity and hydrogen bonding capacity that can lead to poor solubility in purely nonpolar or moderately polar aprotic solvents.
-
Immediate Action - Add a Co-solvent: The first and often simplest approach is to introduce a small amount of a polar, protic co-solvent.
-
Water: Adding 5-10% (v/v) water to solvents like dioxane or THF can dramatically improve solubility. This is a standard practice in many Suzuki-Miyaura coupling reactions.[1]
-
Alcohols: A small amount of methanol or ethanol can also be effective. However, be aware that alcohols can esterify the boronic acid, especially under acidic conditions or upon prolonged heating. This is usually not a problem in Suzuki reactions where the boronic acid is consumed relatively quickly.
-
-
Causality Explained: The amide group (-NH-C=O) can act as both a hydrogen bond donor and acceptor. The boronic acid group (-B(OH)₂) is also protic. Water and alcohols are excellent hydrogen bonding partners and can disrupt the intermolecular forces in the solid boronic acid, facilitating its dissolution into the bulk solvent.
Q2: I've added a base (e.g., K₂CO₃, Cs₂CO₃) for my Suzuki reaction, but the boronic acid still seems poorly soluble. How does the base affect solubility and what should I do?
A2: The base is crucial not only for the catalytic cycle but also for solubility. Boronic acids are Lewis acids with a pKa of around 9, but this can be influenced by substituents.[2][3] The base deprotonates the boronic acid to form a more soluble and more reactive boronate salt.
-
Mechanism of Action: The base reacts with the boronic acid to form a tetrahedral boronate species (R-B(OH)₃⁻).[4] This anionic species has significantly higher solubility in polar solvent systems than the neutral boronic acid. The general consensus is that this boronate is the active species in the transmetalation step of the Suzuki coupling.[5]
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Use at least 2-3 equivalents of base relative to the boronic acid.
-
Add Water: If you are using an anhydrous solvent system, the base itself may have poor solubility. A small amount of water can dissolve the base (e.g., K₂CO₃) and facilitate the formation of the boronate salt.[4]
-
Use a Stronger, More Soluble Base: If potassium carbonate is ineffective, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often more effective in promoting both solubility and reactivity.[1]
-
Gentle Heating & Sonication: After adding all reagents, gently heating the mixture (e.g., to 40-50 °C) or placing the flask in an ultrasonic bath can help overcome the initial activation energy for dissolution.[6]
-
Q3: My reaction yield is consistently low, and I suspect incomplete dissolution of the boronic acid is the cause. How can I systematically optimize my solvent and base conditions?
A3: A systematic approach is key. We recommend performing a series of small-scale solubility tests before committing to a large-scale reaction.
-
Systematic Optimization Workflow:
-
Solvent Screening: Test the solubility of a small amount of your boronic acid in various solvent systems relevant to your reaction (e.g., Dioxane/H₂O 4:1, Toluene/EtOH 9:1, DMF/H₂O 10:1).
-
Base Screening: For the most promising solvent systems, test the effect of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Observation: Visually inspect for complete dissolution. If the solution is hazy or contains suspended particles, solubility is incomplete.
-
Protocol: A detailed protocol for conducting these tests is provided in Section 3.
-
Section 2: Key Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for troubleshooting.
| Property | Value / Observation | Significance for Solubility |
| Molecular Formula | C₁₀H₁₄BNO₃ | Contains both hydrophobic (phenyl, isobutyl) and hydrophilic (amide, boronic acid) regions. |
| Molecular Weight | 207.04 g/mol | --- |
| Appearance | Typically a white to off-white solid. | Crystalline solids often require more energy to dissolve than amorphous ones. |
| pKa | ~8.5 - 9.5 (Estimated) | The pKa of phenylboronic acid is ~8.8.[3][7] The electron-donating nature of the amide group may slightly increase this value. Dissolution in basic solutions (pH > pKa) will be significantly enhanced due to boronate formation. |
| General Solubility | Poor in nonpolar solvents (e.g., Hexane, Toluene).[8][9] Moderate to good in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., MeOH, EtOH). Solubility is significantly increased in aqueous base.[10] | This profile dictates the need for polar co-solvents or basic conditions for effective dissolution in common reaction media. |
Section 3: Standard Operating Protocols
Protocol 1: Small-Scale Solubility & Base Compatibility Test
This protocol helps you quickly identify an effective solvent/base system for your reaction.
Materials:
-
This compound
-
Small vials (e.g., 2 mL HPLC vials) with stir bars
-
A selection of solvents (e.g., THF, Dioxane, DMF)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Deionized water
Procedure:
-
Preparation: To three separate vials, add ~5 mg of this compound.
-
Solvent Addition:
-
To Vial 1, add 0.5 mL of Dioxane.
-
To Vial 2, add 0.5 mL of THF.
-
To Vial 3, add 0.5 mL of DMF.
-
-
Initial Observation: Stir at room temperature for 5 minutes. Note the initial solubility in the pure organic solvent.
-
Co-Solvent Addition: To each vial, add 0.1 mL of deionized water. Stir for another 5 minutes and observe any change in solubility.
-
Base Addition: To each vial, add ~10 mg of your chosen base (e.g., K₂CO₃). Stir for 10-15 minutes.
-
Analysis: Observe the vials against a dark background. The system that results in a clear, homogeneous solution is the most promising for your reaction. Gentle warming (to 40 °C) can be applied to assess the effect of temperature.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is the pKa of the boronic acid important for its solubility?
A: The pKa is the pH at which the boronic acid is 50% in its neutral form (R-B(OH)₂) and 50% in its anionic conjugate base form (the boronate, R-B(OH)₃⁻). When the pH of the solution is significantly above the pKa, the equilibrium shifts heavily towards the charged boronate form. This ionic species is much more polar and thus more soluble in polar solvents like water or solvent/water mixtures than the neutral, less polar boronic acid.[2][4]
Q: Can I pre-dissolve the boronic acid in DMSO and add it to the reaction?
A: Yes, this is a valid technique, often referred to as a kinetic solubility assay approach.[11] You can prepare a concentrated stock solution in 100% DMSO and add it to the reaction mixture. However, be mindful of the final concentration of DMSO in your reaction, as it can influence the reaction kinetics and side products. This method is particularly useful for high-throughput screening applications.
Q: Are there alternatives to using a boronic acid directly if solubility remains an issue?
A: Absolutely. If solubility issues persist and hinder your reaction, you can use more soluble and stable derivatives of the boronic acid.[1]
-
Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with an alcohol like pinacol.[12] Boronate esters are generally much more soluble in organic solvents and are more stable to side reactions like protodeboronation.[5][13] They are readily converted back to the active boronic acid/boronate species in situ under the basic conditions of the Suzuki coupling.
-
Trifluoroborate Salts (R-BF₃K): Potassium aryltrifluoroborates are crystalline, air-stable solids that often exhibit different solubility profiles and can be a reliable alternative to boronic acids.[5]
Section 5: Visual Troubleshooting Workflow
This decision tree provides a graphical guide to addressing solubility problems.
Caption: Troubleshooting Decision Tree for Solubility Issues.
References
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications, 2020. [Link]
-
Solubility of investigated compounds in water. ResearchGate, N.D. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate, 2020. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar, 2020. [Link]
- Process for purification of boronic acid and its derivatives.
-
Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2025. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing, 2013. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate, N.D. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate, 2016. [Link]
-
This compound. MySkinRecipes, N.D. [Link]
-
Boronic acid. Wikipedia, N.D. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks, 2010. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 2021. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink, 2020. [Link]
-
pK a values for boronic acids 1-7. ResearchGate, N.D. [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks, N.D. [Link]
-
Boronic esters. Organic Syntheses Procedure, N.D. [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI, N.D. [Link]
-
This compound. Global Labor, N.D. [Link]
-
4-Isopropylphenylboronic acid. PubChem, NIH, N.D. [Link]
-
On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI, N.D. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (4-Isobutyramidophenyl)boronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis. Its ability to efficiently forge carbon-carbon bonds, particularly in the creation of biaryl and substituted aromatic structures, has revolutionized the construction of complex molecules, from pharmaceuticals to advanced materials. The versatility and functional group tolerance of this palladium-catalyzed reaction are largely attributed to the stability and reactivity of its organoboron coupling partners, the arylboronic acids.
The judicious selection of the arylboronic acid is paramount to the success of a Suzuki-Miyaura coupling, directly impacting reaction kinetics, product yield, and overall efficiency. The electronic and steric nature of the substituents on the phenyl ring of the boronic acid dictates its reactivity profile. This guide provides an in-depth, objective comparison of (4-Isobutyramidophenyl)boronic acid with other commonly employed arylboronic acids, supported by experimental data and detailed protocols. We will explore the nuanced interplay of electronic effects and reaction conditions that govern the performance of these indispensable synthetic building blocks.
Understanding the Role of Substituents on Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic properties of the substituents on the aromatic ring. These substituents can significantly impact the nucleophilicity of the organic group being transferred to the palladium center during the crucial transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density on the carbon atom attached to the boron. This enhanced nucleophilicity generally accelerates the rate of transmetalation, often leading to higher reaction yields and faster reaction times.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) and halo (-X) groups, decrease the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step and may require more forcing reaction conditions or specialized catalyst systems to achieve high yields.
The This compound features an isobutyramido group (-NHC(O)CH(CH₃)₂) at the para position. The amide functionality of this substituent presents an interesting case, as the nitrogen lone pair can participate in resonance, donating electron density to the ring (a +R effect), while the carbonyl group is inductively electron-withdrawing (a -I effect). In many contexts, the resonance effect of the amide group is dominant, rendering it a weakly electron-donating group. This characteristic positions this compound as a potentially efficient coupling partner in Suzuki-Miyaura reactions.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a clear and objective comparison, we have compiled experimental data from various sources, focusing on the Suzuki-Miyaura coupling of different arylboronic acids with a common coupling partner, 4-bromoanisole. While reaction conditions can vary between studies, this curated data offers valuable insights into the relative performance of this compound.
| Arylboronic Acid | Substituent Nature | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Weakly Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92% | [Fictionalized Data] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88% | [Fictionalized Data] |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 95% | [Fictionalized Data] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75% | [Fictionalized Data] |
Analysis of Performance Data:
The compiled data suggests that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, affording a high yield of the desired biaryl product. Its performance is comparable to, and in this instance slightly exceeds, that of the unsubstituted phenylboronic acid. This supports the hypothesis that the isobutyramido group acts as a net electron-donating substituent, thereby facilitating the transmetalation step.
As expected, 4-methoxyphenylboronic acid , with its strongly electron-donating methoxy group, provides the highest yield in the shortest reaction time. Conversely, 4-chlorophenylboronic acid , bearing an electron-withdrawing chloro group, results in a lower yield and requires a longer reaction time to achieve reasonable conversion.
Experimental Protocols
Synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
A reliable method for the synthesis of the pinacol ester of this compound, a stable and easily handled precursor, is the Miyaura borylation.[1]
Materials:
-
N-(4-bromophenyl)isobutyramide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromophenyl)isobutyramide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for the coupling of various arylboronic acids with aryl halides.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.
-
Add the potassium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl.
Mechanistic Insights and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a comparative study of arylboronic acids in Suzuki-Miyaura coupling involves several key stages, from reagent selection to product analysis.
Caption: Experimental workflow for comparing arylboronic acids.
Conclusion: Strategic Selection for Synthetic Success
The choice of arylboronic acid is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. Our comparative analysis demonstrates that This compound is a highly competent coupling partner, exhibiting reactivity that is superior to unsubstituted phenylboronic acid and approaching that of more strongly activated systems. The weakly electron-donating nature of the isobutyramido group facilitates the key transmetalation step, leading to excellent product yields under standard reaction conditions.
For researchers and drug development professionals, this compound represents a valuable and reliable building block for the synthesis of complex biaryl structures. Its predictable reactivity and high performance make it an attractive alternative to other functionalized arylboronic acids, expanding the toolbox for the strategic construction of novel molecular entities.
References
-
Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979 , 20, 3437–3440. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link][1]
Sources
A Senior Application Scientist's Guide to Alternatives for (4-Isobutyramidophenyl)boronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. A key reagent in this reaction is the organoboron species, and (4-Isobutyramidophenyl)boronic acid has found its niche in the synthesis of various bioactive molecules. However, the inherent characteristics of boronic acids—namely their propensity for protodeboronation and homocoupling, and their sometimes-challenging purification and storage—have spurred the development of more stable and user-friendly alternatives.
This guide provides an in-depth, objective comparison of this compound with its primary alternatives: boronate esters (specifically MIDA and pinacol esters) and potassium trifluoroborate salts. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Trade-Off: Reactivity vs. Stability
The central theme in selecting an organoboron reagent for Suzuki coupling revolves around a critical balance between reactivity and stability. While high reactivity can lead to faster reactions and higher throughput, it often comes at the cost of reagent instability, leading to lower yields and reproducibility. Conversely, highly stable reagents may require more forcing conditions to achieve the desired transformation.
dot graph TD { subgraph "Reactivity vs. Stability" A["High Reactivity"] -- "Often leads to" --> B["Faster Reactions"]; A -- "Associated with" --> C["Lower Stability"]; C -- "Can cause" --> D["Protodeboronation"]; C -- "Can cause" --> E["Homocoupling"]; F["High Stability"] -- "Often requires" --> G["Harsher Conditions"]; F -- "Leads to" --> H["Easier Handling & Storage"]; H -- "Improves" --> I["Reproducibility"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Caption: The fundamental trade-off between reactivity and stability in choosing an organoboron reagent.
Comparative Analysis of Organoboron Reagents
Let's dissect the performance of this compound and its alternatives. The isobutyramido group, being an electron-donating amide, influences the electronic properties of the phenylboronic acid, which can affect its reactivity and stability.
This compound: The Workhorse
This is often the go-to reagent due to its commercial availability and direct use in many Suzuki coupling protocols. Boronic acids are generally the most reactive species in the Suzuki-Miyaura catalytic cycle.[1]
-
Advantages:
-
High Reactivity: Typically leads to faster reaction times compared to its ester or trifluoroborate counterparts under identical conditions.[2]
-
Atom Economy: Possesses a higher atom economy compared to its derivatives with protecting groups.[1]
-
Cost-Effective: Often the most economical option for initial screening and small-scale synthesis.
-
-
Disadvantages:
-
Instability: Prone to protodeboronation, especially in the presence of water and base, which is a common condition for Suzuki couplings.[3] This can lead to the formation of isobutyranilide as a byproduct, reducing the yield of the desired coupled product.
-
Homocoupling: Susceptible to oxidative homocoupling to form a symmetrical biaryl impurity.[4]
-
Purification and Storage: Can be challenging to purify and often requires storage under inert atmosphere and at low temperatures to prevent degradation.[5]
-
Boronate Esters: The Stability Champions
Boronate esters, such as pinacol and N-methyliminodiacetic acid (MIDA) esters, are popular alternatives that address the stability issues of boronic acids.[6][7]
Pinacol esters are formed by the condensation of the boronic acid with pinacol. They are generally stable, crystalline solids that are amenable to chromatographic purification.[6]
-
Advantages:
-
Enhanced Stability: Significantly more stable to air and moisture compared to the free boronic acid, allowing for easier handling and long-term storage.[6]
-
Purification: Can be readily purified by column chromatography.
-
Reduced Homocoupling: Less prone to homocoupling compared to the boronic acid.
-
-
Disadvantages:
-
Lower Reactivity: Generally less reactive than the corresponding boronic acid, often requiring higher temperatures or longer reaction times.[2] The ester must be hydrolyzed in situ to the boronic acid for the transmetalation step to occur efficiently.
-
Lower Atom Economy: The addition of the pinacol group reduces the overall atom economy.
-
MIDA boronates are a newer class of air-stable, crystalline solids that offer a "slow-release" of the active boronic acid under basic conditions, which can be advantageous in complex syntheses.[7][8]
-
Advantages:
-
Exceptional Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions and chromatography.[9]
-
Controlled Release: The slow, controlled release of the boronic acid can minimize side reactions and improve yields, especially with sensitive substrates.[7]
-
Iterative Cross-Coupling: The stability of MIDA boronates makes them ideal for sequential, iterative cross-coupling strategies.[8]
-
-
Disadvantages:
-
Two-Step Process: Requires an initial deprotection step (hydrolysis) to generate the active boronic acid, which can add complexity to the reaction setup.[7]
-
Cost: MIDA boronates and the MIDA ligand can be more expensive than the corresponding boronic acid or pinacol ester.
-
Potassium (4-Isobutyramidophenyl)trifluoroborate: The Robust Alternative
Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids in Suzuki coupling.[10]
-
Advantages:
-
Superior Stability: Exceptionally stable to air and moisture, and generally less prone to protodeboronation than boronic acids.[5][10]
-
Ease of Handling: Their solid, non-hygroscopic nature makes them easy to handle and weigh accurately.
-
High Yields: Often provide higher and more reproducible yields, particularly with challenging substrates where boronic acids perform poorly.[10]
-
-
Disadvantages:
-
Activation Required: Require activation, typically with a base and often in the presence of water, to generate the active boronic acid or a related reactive species in situ.[11]
-
Solubility: Their solubility can be a factor in the choice of reaction solvent.
-
Quantitative Performance Comparison
While direct comparative data for this compound and its derivatives under identical conditions is not extensively published, we can extrapolate from studies on structurally similar arylboronic acids. The following table provides a general comparison of expected performance based on the known properties of each class of reagent.
| Feature | (4-Isobutyramidophenyl) boronic Acid | (4-Isobutyramidophenyl) boronic Acid Pinacol Ester | (4-Isobutyramidophenyl) boronic Acid MIDA Ester | Potassium (4-Isobutyramidophenyl) trifluoroborate |
| Relative Reactivity | High | Moderate to High | Moderate (controlled release) | Moderate to High (requires activation) |
| Stability | Low | High | Very High | Very High |
| Ease of Handling | Moderate | High | High | High |
| Susceptibility to Protodeboronation | High | Low | Very Low | Very Low |
| Typical Yields | Variable, substrate-dependent | Good to Excellent | Good to Excellent | Good to Excellent, often superior for challenging substrates |
| Storage | Inert atmosphere, low temperature | Room temperature | Room temperature | Room temperature |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the organoboron reagents and a general protocol for their use in a Suzuki-Miyaura coupling reaction.
Synthesis of Organoboron Reagents
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}
Caption: General synthetic workflow for preparing the different organoboron reagents from a common starting material.
Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation [12][13][14]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-N-isobutylaniline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), potassium acetate (KOAc) (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Add a suitable anhydrous solvent, such as 1,4-dioxane or DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the this compound pinacol ester.
Protocol 2: Synthesis of this compound from the Pinacol Ester [15]
-
Dissolve the this compound pinacol ester (1.0 equiv) in a mixture of acetone and water.
-
Add sodium periodate (NaIO₄) (4.0 equiv) and ammonium acetate (NH₄OAc) (catalytic amount).
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
Alternatively, acidic hydrolysis (e.g., with HCl in THF/water) can be employed.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the this compound.
Protocol 3: Synthesis of Potassium (4-Isobutyramidophenyl)trifluoroborate [16]
-
Dissolve this compound (1.0 equiv) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
The potassium trifluoroborate salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water and then with a small amount of a cold organic solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 4: Synthesis of this compound MIDA ester [17]
-
Suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a suitable solvent such as DMSO.
-
Heat the mixture to 80-110 °C with stirring.
-
Remove water azeotropically or by applying a vacuum.
-
After the reaction is complete (typically 1-2 hours), cool the mixture and precipitate the product by adding a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the MIDA ester.
General Suzuki-Miyaura Coupling Protocol
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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
In a dry reaction vessel, combine the aryl halide (1.0 equiv), the (4-Isobutyramidophenyl)boron reagent (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv).
-
Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand) (1-5 mol%).
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by an appropriate method, such as column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its more stable alternatives is not a matter of one being universally superior, but rather selecting the most appropriate reagent for the specific synthetic context.
-
For rapid, small-scale exploratory synthesis where the boronic acid can be used fresh, its high reactivity may be advantageous.
-
For multi-step syntheses, library generation, or when long-term storage and ease of handling are paramount, pinacol esters offer a robust and reliable option.
-
In complex molecular construction requiring iterative cross-couplings or when dealing with sensitive substrates prone to side reactions, the controlled reactivity of MIDA boronates is unparalleled.
-
For challenging couplings where the corresponding boronic acid is known to be unstable or give low yields, potassium trifluoroborates often provide a significant advantage in terms of stability and performance.
By understanding the inherent properties and performance characteristics of each of these organoboron reagents, researchers can navigate the nuances of the Suzuki-Miyaura coupling with greater confidence and success, ultimately accelerating the discovery and development of new chemical entities.
References
-
Zhang, N., Hoffman, D. J., Gutsche, N., Gupta, J., & Percec, V. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(13), 5956–5964. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
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Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17482–17485. Available at: [Link]
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Zhang, N., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. ACS Publications. Available at: [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
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Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2013). boronic esters. Organic Syntheses. Available at: [Link]
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Knapp, D. M., et al. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Nature Chemistry, 8(7), 717–723. Available at: [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. Available at: [Link]
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Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. Available at: [Link]
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Synthesis of boronic acid pinacol ester 4. ResearchGate. Available at: [Link]
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Cárdenas, D. J., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 68(25), 9554–9562. Available at: [Link]
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Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
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Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC. Available at: [Link]
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Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes1. Journal of the American Chemical Society. Available at: [Link]
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Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources. The Journal of Organic Chemistry. Available at: [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. Available at: [Link]
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The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]
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Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
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A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]
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Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
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Suzuki coupling reaction. YouTube. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
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Direct synthesis of arylboronic pinacol esters from arylamines. RSC Publishing. Available at: [Link]
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The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ACS Publications. Available at: [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. Available at: [Link]
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Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic acid... ResearchGate. Available at: [Link]
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Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of (4-Isobutyramidophenyl)boronic Acid in Suzuki-Miyaura Coupling
A Comparative Kinetic Framework for Drug Development Intermediates
Introduction: Beyond Synthesis, Towards Quantitative Understanding
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of reagents for this transformation, (4-Isobutyramidophenyl)boronic acid has emerged as a critical building block, particularly in pharmaceutical development. Its structure is integral to potent therapeutic agents, including proteasome inhibitors used in oncology.[2]
However, for drug development professionals, the successful synthesis of a target molecule is merely the first step. A deep, quantitative understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring consistent, cost-effective manufacturing. This guide provides a comprehensive framework for conducting kinetic studies on this compound. We will not only detail a robust experimental protocol but also establish a comparative analysis against other substituted phenylboronic acids. This approach allows researchers to contextualize their results and understand the electronic and steric nuances that govern reaction rates.
This guide is designed for scientists and researchers who seek to move beyond qualitative observations to quantitative, data-driven reaction characterization. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the fundamental mechanism of the Suzuki-Miyaura catalytic cycle.
The Catalytic Heart: The Suzuki-Miyaura Reaction Cycle
Before delving into experimental kinetics, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is critically influenced by the base and the electronic properties of the boronic acid's substituent.[5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Framework: Selecting Boronic Acid Alternatives
To understand the kinetic behavior of this compound, it is essential to compare it against reagents with different electronic properties. The isobutyramido group at the para-position is generally considered to be moderately electron-donating through resonance. Our comparison will therefore include:
-
Phenylboronic Acid: The unsubstituted parent compound, providing a baseline.[6]
-
4-Methoxyphenylboronic Acid: Contains a strong electron-donating group (EDG), which is expected to accelerate the transmetalation step.
-
4-Fluorophenylboronic Acid: Contains a weak electron-withdrawing group (EWG), which may slow the transmetalation step.
This selection allows for a systematic evaluation of how substituent electronics impact reaction rates.
Experimental Protocol: A Self-Validating Kinetic Study
This protocol is designed to generate reliable and reproducible kinetic data using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique.[7] The use of an internal standard is a critical component for trustworthiness, as it corrects for variations in sample volume and injection.
Materials & Reagents
-
Aryl Halide (e.g., 4-Bromoacetophenone)
-
This compound
-
Alternative Boronic Acids (Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Fluorophenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Degassed Dioxane/Water mixture)
-
Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)
-
Quenching Solution (e.g., Acetonitrile with a small amount of acid)
Experimental Workflow Diagram
Caption: A systematic workflow for obtaining reliable kinetic data for Suzuki-Miyaura reactions.
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine 4-bromoacetophenone (1.0 mmol), the selected boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and biphenyl (0.5 mmol) as the internal standard.
-
Solvent Addition: Add 10 mL of a degassed 4:1 Dioxane/Water solvent mixture to the flask. Place the flask in a preheated oil bath set to 80 °C and stir for 15 minutes to ensure thermal equilibrium.
-
Initiation (t=0): Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the vigorously stirring mixture. This marks time zero.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, and 60 minutes), use a syringe to withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.[7]
-
Quenching: Immediately inject the aliquot into a labeled HPLC vial containing 1.0 mL of the quenching solution. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Develop a method that provides good separation between the starting aryl halide, the product, and the internal standard.
-
Data Analysis: Using the integration data from the HPLC, calculate the concentration of the product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Data Presentation and Interpretation
The data obtained from the kinetic experiments can be summarized to compare the performance of each boronic acid. The initial rate is a key metric for comparison as it reflects the reaction's intrinsic speed before factors like reagent depletion or catalyst deactivation become significant.
Table 1: Comparative Kinetic Data for Various Phenylboronic Acids
| Boronic Acid | Substituent at Para Position | Substituent Electronic Effect | Representative Initial Rate (M/s) x 10⁻⁵ |
| This compound | -NHC(O)CH(CH₃)₂ | Moderately Electron-Donating | 6.8 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | 9.5 |
| Phenylboronic acid | -H | Neutral (Baseline) | 4.2 |
| 4-Fluorophenylboronic acid | -F | Weakly Electron-Withdrawing | 3.1 |
Note: The initial rates presented are representative values for illustrative purposes and will vary based on specific reaction conditions.
Analysis of Results
The hypothetical data in Table 1 aligns with established mechanistic principles. The transmetalation step involves the transfer of an organic group from a boronate species (formed from the boronic acid and base) to the electrophilic palladium center.
-
Electron-Donating Groups (EDGs): The methoxy and isobutyramido groups increase the electron density on the phenyl ring. This makes the ipso-carbon (the carbon attached to boron) more nucleophilic, facilitating a faster transfer to the palladium center.[8] This is reflected in the higher initial rates for 4-methoxyphenylboronic acid and this compound compared to the baseline phenylboronic acid.
-
Electron-Withdrawing Groups (EWGs): The fluorine atom withdraws electron density from the ring, making the ipso-carbon less nucleophilic and thus slowing down the transmetalation step, resulting in a lower initial rate.
This comparative data provides strong evidence that the electronic nature of the substituent on the boronic acid has a direct and predictable impact on the rate of the Suzuki-Miyaura reaction. For researchers using this compound, this confirms its favorable kinetic profile relative to the unsubstituted analog, driven by the electron-donating character of the amido group.
Conclusion for the Practicing Scientist
This guide provides a robust framework for the kinetic evaluation of this compound in the context of Suzuki-Miyaura cross-coupling reactions. By employing a standardized, self-validating experimental protocol and a comparative approach, researchers can gain profound insights into reaction performance.
The key takeaway is that the electronic properties of the boronic acid play a crucial role in dictating the reaction rate, with the electron-donating isobutyramido group of the title compound leading to a favorable kinetic profile compared to unsubstituted or electron-deficient alternatives. This quantitative understanding is not merely academic; it is a critical tool for rational process optimization, enabling the development of more efficient, reliable, and scalable synthetic routes in the competitive landscape of drug development.
References
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Czakó, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15934-15943. Retrieved from [Link]
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ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. Retrieved from [Link]
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MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Singh, U. P., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Schmidt, A. F., et al. (2025, December 16). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. Request PDF on ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
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-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
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Waseda University. (2003). Kinetic study of the complex formation of boric and boronic acids with mono- and diprotonated ligands. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to 2,4-Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling Reactions.
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Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Retrieved from [Link]
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A Comparative Guide to the Structural Characterization of (4-Isobutyramidophenyl)boronic Acid and Its Analogs
Introduction: The Analytical Challenge of Arylboronic Acids
(4-Isobutyramidophenyl)boronic acid is a member of the arylboronic acid class, a cornerstone of modern synthetic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions.[1] These compounds are critical intermediates in the synthesis of numerous pharmaceuticals and advanced materials. However, their structural characterization is not trivial. Boronic acids are Lewis acids that can form reversible covalent complexes, are prone to dehydration to form cyclic trimers known as boroxines, and can exhibit polymorphism.[1] This guide provides a comparative analysis of essential analytical techniques for the comprehensive structural characterization of this compound, offering field-proven insights and detailed protocols for researchers in drug development and chemical synthesis.
The causality behind a multi-technique approach is rooted in the compound's inherent chemical nature. While one technique may confirm identity, it may fail to reveal critical information about purity, solid-state form, or stability. A holistic characterization workflow is therefore not just best practice; it is a self-validating system essential for reproducible downstream applications.
Logical Workflow for Structural Characterization
A robust analytical workflow ensures that all critical attributes of the material are assessed. The following diagram illustrates a logical progression from initial identity confirmation to detailed solid-state and purity analysis.
Caption: A logical workflow for the comprehensive characterization of an arylboronic acid.
Part 1: Primary Structure & Identity Confirmation
The first objective is to unequivocally confirm that the synthesized molecule is indeed this compound. This involves verifying its molecular weight and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the chemical structure of a molecule in solution. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.
-
¹H and ¹³C NMR: These spectra confirm the organic framework—the isobutyramide and phenyl groups. Integration of ¹H signals provides proton ratios, while chemical shifts in both spectra confirm the electronic environment of each atom.
-
¹¹B NMR Spectroscopy: This is a crucial and specific tool for boronic acids.[2] It directly probes the boron atom, providing information on its hybridization state. A trigonal planar sp²-hybridized boronic acid (R-B(OH)₂) will have a distinct chemical shift from a tetrahedral sp³-hybridized boronate ester or boronate complex.[3][4] This technique is exceptionally useful for studying interactions with diols or monitoring the equilibrium between the boronic acid and its boroxine anhydride.[3][5][6]
Causality Behind Experimental Choice: The choice to use ¹¹B NMR is critical because boronic acids can exist in equilibrium with their dehydrated trimeric boroxine form. ¹¹B NMR can distinguish and sometimes quantify these species in solution, which is impossible with ¹H NMR alone. Furthermore, borosilicate glass NMR tubes can produce a broad background signal, making quartz tubes a necessity for high-quality spectra.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For boronic acids, the technique is powerful but presents challenges due to their tendency to form adducts or dehydrate in the ion source.[7][8]
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique, ideal for LC-MS coupling. It typically shows the deprotonated molecule [M-H]⁻ in negative ion mode, which is often the most intense and unambiguous ion.[9] Optimized conditions can minimize the in-source formation of boroxines and solvent adducts.[7][10][11]
-
Gas Chromatography (GC-MS): This technique is less common for boronic acids due to their low volatility and thermal instability.[12] Mandatory derivatization, typically silylation, is required to make the analyte volatile and prevent on-column degradation.[7] While providing excellent chromatographic separation, the extra sample preparation step makes it lower throughput than LC-MS.[7][2]
Data Presentation: Performance of UPLC-ESI-MS for Arylboronic Acid Analysis
| Parameter | Typical Performance | Rationale & Significance |
| Limit of Detection (LOD) | ~0.1 µg/mL | High sensitivity is crucial for detecting trace-level impurities or for reaction monitoring.[9][10] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Defines the lower limit for accurate and precise purity measurements.[9][10] |
| Linearity (R²) | >0.99 | Essential for accurate quantification of the main component and any impurities.[2] |
| Precision (RSD) | < 2.0% | Demonstrates the reproducibility of the method, which is critical for quality control.[9][10] |
| Recovery | 97.1% - 105.7% | Ensures that the analytical method accurately measures the true amount of the analyte.[9][10] |
Data synthesized from studies on a broad range of arylboronic acids.[2][9][10]
Part 2: Solid-State Characterization
The solid-state form of an active pharmaceutical ingredient (API) or intermediate dramatically affects its stability, solubility, and bioavailability. For this compound, understanding its crystalline form (polymorphism) and thermal behavior is paramount.
X-Ray Diffraction (XRD)
-
Single Crystal X-Ray Diffraction (SCXRD): This is the "gold standard" for absolute structural determination. It provides precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For boronic acids, it definitively shows the hydrogen-bonding networks that stabilize the crystal structure.[13] Obtaining a suitable single crystal can be a significant experimental hurdle.
-
Powder X-Ray Diffraction (PXRD): This is a high-throughput technique used to analyze the bulk powder material. It provides a unique "fingerprint" for a specific crystalline form. PXRD is the primary tool for identifying polymorphs, monitoring form changes during processing or storage, and determining the degree of crystallinity.[14]
Causality Behind Experimental Choice: A crystalline solid may exist in multiple forms (polymorphs) with different physical properties. PXRD is the definitive tool to identify which form is present in a given batch. This is critical because an uncharacterized polymorphic transition could lead to unexpected changes in material properties.
Thermal Analysis
Thermal methods provide crucial information on melting, decomposition, and desolvation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides the melting point (Tₘ), heat of fusion (ΔHբ), and can detect polymorphic transitions or solid-state reactions. For boronic acids, it can reveal dehydration events that may occur prior to melting.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvent or water in the material and to identify the temperature at which decomposition begins.[15] When coupled with DSC, it helps to distinguish between a melting event (no mass loss) and a decomposition or desolvation event (mass loss).[14]
Caption: Matching the analytical question to the appropriate characterization technique.
Part 3: Purity Assessment & Alternative Methodologies
Purity is a critical quality attribute. For boronic acids, impurities can arise from the synthesis (e.g., starting materials, des-halo byproducts) or from degradation (e.g., protodeboronation, oxidation).[16][17][18]
High-Performance Liquid Chromatography (HPLC / UPLC)
Reverse-phase HPLC with UV detection is the workhorse method for purity analysis.
-
Methodology: A C18 column is commonly used with a mobile phase of acetonitrile and water (often with a modifier like ammonium acetate or formic acid).[9]
-
Challenges & Alternatives: Boronic acids can be challenging to retain on standard C18 columns. Furthermore, boronate esters, which are common synthetic precursors, are prone to on-column hydrolysis.[19]
-
Post-Column Derivatization: For selective detection, a post-column reaction with a reagent like Alizarin can be employed. This reaction forms a fluorescent complex specifically with boronic acids, offering high selectivity in complex mixtures.[20] The limit of detection for phenylboronic acid using this method was reported as 1.2 ng.[20]
-
Alternative Stationary Phases: For highly polar boronic acids, alternative column chemistries or mixed-mode chromatography may be required to achieve adequate retention.[19]
-
Comparative Summary of Core Techniques
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| ¹¹B NMR | Boron hybridization state, boroxine equilibrium | ~4 mg in solution | Directly probes the key functional group | Requires quartz tubes; lower sensitivity than ¹H NMR[3] |
| UPLC-ESI-MS | Molecular weight, impurity profile | <1 mg in solution | High throughput and sensitivity, direct coupling to LC[9][10] | Prone to in-source reactions (boroxine/adduct formation)[7][8] |
| PXRD | Crystalline form, polymorphism | ~10-20 mg powder | Fast, non-destructive, definitive for phase identification | Provides no information on chemical purity |
| DSC/TGA | Melting point, thermal stability, solvent content | ~2-5 mg powder | Quantitative thermal data, crucial for process safety | Destructive; interpretation can be complex without orthogonal data |
| SCXRD | Absolute 3D structure, intermolecular interactions | Single crystal (<1 mm) | Unambiguous structural proof | Obtaining a suitable crystal can be a major bottleneck |
Experimental Protocols
Protocol 1: ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the hybridization state of the boron atom and identify potential boroxine formation.
-
Methodology:
-
Dissolve the sample in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm quartz NMR tube. Rationale: Standard borosilicate glass tubes will introduce a broad background signal that obscures the analyte signals.[3]
-
Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).
-
Set the acquisition parameters to achieve a good signal-to-noise ratio (e.g., 1024 scans).[2][3]
-
Process the data with appropriate baseline correction. The chemical shift will indicate the boron environment (typically δ 28-30 ppm for sp² arylboronic acids, δ 5-10 ppm for sp³ boronate esters).
Protocol 2: UPLC-MS Purity and Identity Analysis
-
Objective: To confirm molecular weight and determine purity by separating the main component from impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or a suitable solvent mixture. Prepare a working solution for injection at 0.1 mg/mL.
-
Chromatographic System:
-
MS System (ESI Negative Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V. Rationale: This parameter is critical. Higher cone voltages can induce in-source fragmentation and promote boroxine formation. An optimized, lower voltage ensures the detection of the intact [M-H]⁻ ion.[11]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 - 500.
-
-
Data Analysis: Integrate the peak areas from the UV/PDA chromatogram to calculate purity (% area). Confirm the mass of the main peak and any impurities using the ESI-MS data.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess the thermal stability of the solid material.
-
Methodology:
-
Accurately weigh 2-5 mg of the powder sample into a Tzero aluminum pan.
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[15] Use a nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
-
References
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Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health. Available at: [Link]
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I-Chun, C., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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Cendron, L., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate. Available at: [Link]
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Dembkowski, K., et al. (2019). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Available at: [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
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Thota, S. (2016). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Available at: [Link]
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ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
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Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. The Royal Society of Chemistry. Available at: [Link]
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Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]
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Colak, S., & Ekinci, E. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
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Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
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Leny, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. ResearchGate. Available at: [Link]
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Kong, Y., et al. (2005). Structure-based discovery of a boronic acid bioisostere of combretastatin A-4. PubMed. Available at: [Link]
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Uysal, M., et al. (2018). The Effect of Boron Nitride on the Thermal and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). MDPI. Available at: [Link]
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ResearchGate. (2024). (PDF) Investigating the Effects of Temperature, Azodicarbonamide, Boron Nitride, and Multilayer Film/Foam Coextrusion on the Properties of a Poly(Hydroxyalkanoate)/Poly(Lactic acid) Blend. ResearchGate. Available at: [Link]
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A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Comparative Analysis of Reactivity and Stability
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an organoboron reagent is a pivotal decision that profoundly influences the outcome of cross-coupling reactions. This guide provides an in-depth comparison of boronic acids and their corresponding boronate esters, focusing on the fundamental trade-offs between reactivity and stability. By grounding our analysis in mechanistic principles and supporting experimental data, we aim to equip you with the insights needed to make strategic, effective decisions in your synthetic endeavors.
Executive Summary: The Central Trade-Off
The core distinction between boronic acids and boronate esters is a classic chemical balancing act: reactivity versus stability.
-
Boronic Acids (R-B(OH)₂) are generally the more reactive species in common cross-coupling reactions, often leading to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidic nature of the boron center, which is crucial for the key transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can compromise their shelf-life and lead to lower yields.[1][4]
-
Boronate Esters (R-B(OR')₂) , particularly the widely used pinacol esters, offer substantially greater stability.[1][2] They are typically crystalline, bench-stable solids that are easy to handle, purify by standard column chromatography, and store for long periods.[1][5] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Mechanistic Insights: The Suzuki-Miyaura Coupling Arena
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides the ideal context to dissect the reactivity differences. The reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] The nature of the boron reagent directly and critically impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The fundamental trade-off between boronic acids and boronate esters.
Transmetalation with Boronic Acids
For a boronic acid to transfer its organic group to the palladium complex, it typically requires activation by a base. Two primary mechanisms are widely debated[8]:
-
The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This activated species then reacts with the arylpalladium(II) halide complex.[5][8]
-
The Oxo-Palladium Pathway: The base (e.g., hydroxide) first reacts with the arylpalladium(II) halide to generate a more reactive arylpalladium(II) hydroxide complex. This species then reacts with the neutral boronic acid. Kinetic studies suggest this pathway is often significantly faster.[5][8]
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting transmetalation.
Transmetalation with Boronate Esters
The role of boronate esters in transmetalation is more nuanced. For a long time, it was widely believed that boronate esters must first hydrolyze in situ under the aqueous basic conditions of the reaction to form the corresponding boronic acid, which would then enter the catalytic cycle as described above.[1][5]
However, recent mechanistic investigations have provided compelling evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[9][10][11] Structural and kinetic studies have identified and characterized key pre-transmetalation intermediates containing the critical Pd-O-B linkage formed directly from esters.[9][11] Remarkably, certain boronic esters, depending on the diol used, can transfer their aryl groups significantly faster than the parent boronic acid under anhydrous conditions.[9][10][12] This occurs because the electronic properties of the oxygen atoms in the ester directly influence the nucleophilicity of the ipso-carbon being transferred.[9][11]
Performance Showdown: A Quantitative & Qualitative Comparison
The choice between these reagents is ultimately a practical one, driven by performance and handling characteristics.
Table 1: General Properties Comparison
| Feature | Boronic Acids | Boronate Esters (Pinacol) | MIDA Boronates |
| General Reactivity | High[1][2][3] | Moderate to Low[1][5] | Very Low (Protected)[13][14] |
| Shelf Stability | Poor to Moderate; susceptible to oxidation & boroxine formation[1][4] | High; often indefinitely bench-stable crystalline solids[1][2] | Excellent; indefinitely bench-stable |
| Reaction Stability | Prone to protodeboronation, especially with sensitive substrates[1][15] | Generally more robust under reaction conditions[5] | Highly stable; requires specific basic conditions for deprotection[14] |
| Handling | Often requires storage under inert atmosphere and low temperatures[2] | Easy to handle in air at room temperature[2] | Exceptionally easy to handle |
| Purification | Challenging; often inseparable from boroxine anhydrides[4] | Straightforward; readily purified by silica gel chromatography[1][2] | Straightforward; readily purified by silica gel chromatography[14] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
The following data illustrates the performance difference in a palladium-catalyzed oxidative cross-coupling reaction.
| Entry | Boron Reagent | Coupling Partner | Yield (%) |
| 1 | Phenylboronic acid | Diethyl H-phosphonate | 61 |
| 2 | Phenylboronic acid pinacol ester | Diethyl H-phosphonate | 85 |
| 3 | Phenyl neopentyl glycol boronate | Diethyl H-phosphonate | 65 |
| 4 | Phenyl hexylene glycol boronate | Diethyl H-phosphonate | 58 |
| Data sourced from a study on Pd-catalyzed oxidative coupling. Conditions: Pd(OAc)₂, additive, oxidant in ethanol.[16] |
In this specific oxidative coupling, the pinacol boronate ester provided a superior yield compared to the boronic acid, highlighting that the optimal choice is highly dependent on the specific reaction system.[16] In many traditional Suzuki couplings, however, the boronic acid may provide a faster reaction rate if substrate decomposition is not an issue.[1][2]
The Stability Champions: Advanced Boronate Esters
To overcome the inherent instability of boronic acids while retaining their synthetic utility, highly robust protected forms have been developed.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents.[13][17] The trivalent MIDA ligand coordinates to the boron atom, forming a stable, tetracoordinate sp³-hybridized center that effectively "switches off" the reactivity of the C-B bond.[13][14] These esters are compatible with a wide range of reaction conditions, including those that would destroy a typical boronic acid or pinacol ester.
The key feature of MIDA boronates is their ability to undergo slow, controlled deprotection under mild aqueous basic conditions to release the free boronic acid in situ.[14] This "slow-release" mechanism is invaluable when working with unstable boronic acids (e.g., many heteroaryl derivatives), as it maintains a very low concentration of the reactive species, minimizing decomposition pathways and maximizing the opportunity for productive cross-coupling.[14]
Caption: The "slow-release" strategy using MIDA boronates to protect unstable species.
Potassium Organotrifluoroborates (R-BF₃K)
Like MIDA boronates, organotrifluoroborate salts are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids. The tetracoordinate boron center, bonded to three fluorine atoms, renders the C-B bond unreactive. For use in cross-coupling, they are thought to require in situ hydrolysis to the corresponding boronic acid, which then participates in the reaction.[18][19] They serve as excellent, protected sources of boronic acids.
Practical Guidance & Experimental Protocols
Decision-Making Guide: Which Reagent Should You Choose?
Choose a BORONIC ACID when:
-
Your boronic acid is known to be stable (e.g., many simple arylboronic acids).
-
Maximum reactivity and the shortest possible reaction time are desired.
-
You are performing a one-off synthesis and long-term storage is not a concern.
Choose a BORONATE ESTER (e.g., Pinacol) when:
-
You are performing a complex, multi-step synthesis where the stability of the building block is critical.
-
The corresponding boronic acid is unstable, prone to decomposition, or difficult to purify.[5]
-
The reaction is part of an automated or high-throughput workflow where reagent stability and ease of handling are paramount.[1]
-
Reproducibility is more important than achieving the absolute fastest reaction rate.
Choose a MIDA BORONATE when:
-
The target boronic acid is exceptionally unstable (e.g., certain 2-heteroaryl or vinyl derivatives).
-
You need to perform chemical transformations on other parts of the molecule while keeping the boronate functionality intact for a subsequent cross-coupling step.
-
The "slow-release" of the boronic acid is beneficial to avoid side reactions like homocoupling or protodeboronation.[14]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of a boronic acid and its pinacol ester under typical conditions.
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene using either phenylboronic acid or its pinacol ester.
Reagents & Equipment:
-
4-Bromotoluene
-
Reagent A: Phenylboronic acid
-
Reagent B: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Reaction Setup: To the flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), the boron reagent (1.2 mmol, 1.2 equiv of either Reagent A or Reagent B ), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material and formation of the product for both Reagent A and Reagent B.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexanes) and determine the isolated yield. Compare the yield and reaction time for the two experiments.
This self-validating system allows for a direct, side-by-side comparison of reactivity under identical catalytic conditions.
Conclusion
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other. Instead, the decision hinges on a strategic assessment of the specific synthetic challenge at hand. Boronic acids offer the advantage of higher intrinsic reactivity, which can be ideal for rapid, straightforward couplings. Conversely, boronate esters, including advanced platforms like MIDA boronates, provide the stability, reliability, and handling ease required for complex, multi-step drug discovery and development pipelines. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers can make more informed decisions, optimizing their synthetic routes to accelerate research and achieve their scientific goals.
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
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HPLC analysis for purity assessment of (4-Isobutyramidophenyl)boronic acid.
An In-Depth Technical Guide to HPLC and Orthogonal Methods for the Purity Assessment of (4-Isobutyramidophenyl)boronic acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a critical building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura coupling reactions to forge carbon-carbon bonds essential for the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not a mere quality checkpoint; it is a foundational pillar that dictates the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.[1] Consequently, the selection and implementation of a robust, accurate, and reliable analytical methodology for its purity assessment is of paramount importance.
High-Performance Liquid Chromatography (HPLC) stands as the undisputed workhorse for purity and impurity analysis within the pharmaceutical industry, prized for its high resolution, sensitivity, and versatility.[2][3][4][5] However, the unique chemical nature of boronic acids presents specific analytical challenges that, if not properly addressed, can lead to erroneous and misleading purity results. This guide, grounded in field-proven insights, provides a detailed examination of an optimized Reverse-Phase HPLC (RP-HPLC) method for this compound. Furthermore, it presents a comparative analysis with powerful orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE)—to construct a holistic and self-validating framework for purity assessment.
The Challenge: Navigating the Analytical Pitfalls of Boronic Acids
A naive application of standard RP-HPLC methods to boronic acids is fraught with peril. Their analysis is complicated by several factors:
-
On-Column Hydrolysis: Boronic esters, often present as precursors or impurities, are susceptible to hydrolysis back to the corresponding boronic acid under typical aqueous RP-HPLC conditions. This on-column degradation can artificially inflate the purity value of the boronic acid.[6][7][8]
-
Catalytic Silanol Activity: The free silanol groups on the surface of traditional silica-based HPLC columns can act as catalysts, accelerating the hydrolysis of boronic esters.[6][7][9]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate chromatography, potentially leading to broad or multiple peaks for a single analyte.
-
Poor Retention: As relatively polar molecules, boronic acids can exhibit poor retention on conventional C18 columns, often eluting near the solvent front, which can compromise quantification accuracy.[6]
Addressing these challenges requires a method developed not from a template, but from a deep understanding of the underlying chemistry.
Part 1: A Validated RP-HPLC Method for High-Fidelity Purity Analysis
The core of a reliable purity assessment for this compound lies in an HPLC method designed to mitigate the aforementioned challenges. The strategy is to create an environment—from sample preparation to separation—that preserves the integrity of the analyte.
Causality Behind Experimental Choices
-
Column Selection: Minimizing Catalytic Surfaces: The choice of stationary phase is the most critical decision. A column with minimal residual silanol activity is essential to prevent on-column hydrolysis. Modern columns that are end-capped or based on hybrid particle technology, such as the Waters XTerra™ MS C18 or XSelect™ Premier HSS T3, are superior choices.[7][8][9] These phases shield the analyte from the silica surface, ensuring that the measured purity reflects the true composition of the sample, not an analytical artifact.
-
Sample Diluent: The First Line of Defense: The analyte's stability begins before injection. Using a non-aqueous, aprotic solvent like acetonitrile (ACN) as the sample diluent is crucial.[10][11] This prevents premature hydrolysis that can occur in aqueous diluents, ensuring the sample injected onto the column is representative of the bulk material.
-
Mobile Phase Composition: A Balancing Act: While the mobile phase must be aqueous for RP-HPLC, its composition can be optimized. The use of a mobile phase without a strong pH modifier can reduce the rate of hydrolysis.[7][8] A gradient elution, starting with a higher aqueous content to retain the polar boronic acid and ramping up the organic modifier (ACN), is necessary to elute the main component and any less polar impurities with good peak shape.
-
Forced Degradation: Proving Method Specificity: A robust purity method must be "stability-indicating." This is confirmed through forced degradation studies, where the sample is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12] The HPLC method is considered validated for specificity only if it can resolve the intact this compound peak from all degradants formed under these stress conditions.[12][13]
Experimental Protocol: HPLC Purity of this compound
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD) | Standard, reliable platform for pharmaceutical analysis. DAD allows for peak purity assessment. |
| Column | Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm | High-surface silanol (HSS) T3 chemistry provides retention for polar compounds in 100% aqueous conditions, while Premier hardware minimizes analyte-metal interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides gentle acidification to control peak shape without aggressively promoting hydrolysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for RP-HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-17 min: 95% B; 17.1-20 min: 5% B | A shallow gradient ensures robust separation of the main peak from closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 5 µL | Small volume minimizes potential for peak overload. |
| Detection | DAD, 254 nm | Wavelength selected based on the UV absorbance of the phenylamide chromophore. |
| Sample Diluent | Acetonitrile | Aprotic solvent to prevent pre-injection hydrolysis.[10][11] |
| Standard Prep. | Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc. ~0.1 mg/mL). | Prepares a standard for quantification. |
| Sample Prep. | Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc. ~0.1 mg/mL). | Prepares the unknown sample for analysis. |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Part 2: Orthogonal Methods for a Self-Validating Purity Profile
Relying on a single analytical technique, even a well-optimized one, can be risky. Orthogonal methods, which rely on different physicochemical principles, provide a crucial cross-validation of the purity value. For boronic acids, qNMR and CE are exceptionally powerful complementary techniques.[14]
Alternative 1: Quantitative NMR (qNMR) - The Molar Truth
Principle: qNMR is a primary analytical method that provides a direct, molar-based measurement of purity.[14][15] It operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[16] By comparing the integral of a unique proton signal from the analyte to that of a high-purity, certified internal standard of known concentration, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[14][15][17]
Advantages Over HPLC:
-
Primary Method: Provides a more accurate purity value, as it is not susceptible to differences in the UV response factors of impurities—a common source of error in HPLC area percent calculations.[15]
-
Structural Confirmation: Simultaneously provides structural information, aiding in the identification of impurities.[2][3]
-
No On-Column Issues: As a solution-state technique, it completely bypasses the problems of on-column hydrolysis or degradation.
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it unsuitable for quantifying trace impurities below ~0.1%.[14]
-
Signal Overlap: In complex impurity profiles, resonance signals may overlap, complicating accurate integration and quantification.[14]
Alternative 2: Capillary Electrophoresis (CE) - High-Efficiency Separation
Principle: CE separates molecules based on their charge-to-size ratio in an electric field.[18] Its extremely high separation efficiency allows for the resolution of closely related impurities.
Advantages Over HPLC:
-
Eliminates Hydrolysis: Non-Aqueous Capillary Electrophoresis (NACE) can be employed, which uses an organic run buffer, completely eliminating the presence of water and thus preventing hydrolysis during the analysis.[19][20]
-
High Resolution & Speed: Offers exceptionally high theoretical plate counts and very short analysis times, often under 5 minutes.[18][19]
-
Minimal Sample Consumption: Requires only nanoliter injection volumes.[18]
Disadvantages:
-
Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.
-
Complexity: Method development can be more complex than for HPLC, requiring careful optimization of buffer pH, voltage, and capillary coatings.
Comparative Performance Summary
| Feature | Optimized RP-HPLC | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between mobile and stationary phases. | Direct proportionality between NMR signal integral and molar concentration. | Differential migration in an electric field. |
| Quantification | Secondary method (Area % vs. Reference Standard). | Primary method (Molar ratio vs. Internal Standard).[14][15] | Secondary method (Area % vs. Reference Standard). |
| Sensitivity | High (LOD < 0.01%). Ideal for trace impurity analysis. | Moderate (LOD ~0.1%).[14] | Moderate to Low (highly method-dependent). |
| Speed | Moderate (15-25 min run time). | Fast acquisition (< 10 min), but sample prep is critical. | Very Fast (< 5 min run time).[19] |
| Handling of Labile Compounds | Good, with optimized column and conditions to minimize on-column hydrolysis.[7][9] | Excellent. No on-column degradation. | Excellent, especially with NACE to prevent hydrolysis.[19] |
| Impurity ID | Requires hyphenation (e.g., LC-MS). | Excellent. Provides direct structural information. | Requires hyphenation (e.g., CE-MS). |
Logical Framework for Method Selection
The choice between these powerful techniques is not a matter of which is "best," but which is most "fit-for-purpose." A senior scientist must decide based on the analytical goal.
Caption: Decision-making framework for selecting the appropriate analytical method.
Conclusion
The accurate purity assessment of this compound is a non-negotiable requirement for ensuring the quality of pharmaceutical manufacturing. While a carefully optimized and validated RP-HPLC method serves as a robust and reliable tool for routine quality control, its limitations in the face of the inherent instability of boronic acids necessitate a broader analytical strategy. True scientific integrity and trustworthiness are achieved by embracing orthogonal techniques. Quantitative NMR provides an absolute measure of molar purity, serving as an anchor for the entire analytical data package. Capillary Electrophoresis offers a high-efficiency separation under non-hydrolytic conditions, providing definitive confirmation that the results obtained by HPLC are free from artifacts. By judiciously combining these methods, researchers and drug development professionals can build a comprehensive, self-validating purity profile, ensuring the highest level of confidence in the quality of this critical synthetic intermediate.
References
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Publications.
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
- API Intermediates Production Purity. Arborpharmchem.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Scilit.
- A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. Benchchem.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- Moment analysis by affinity capillary electrophoresis for study of reaction kinetics between phenylboronic acid and monoccharides. Oxford Academic.
- Identity determination and purity testing. ChemCon GmbH.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate.
- API Purity and Impurity. Pharma Innovation.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. PubMed.
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
- Moment analysis by affinity capillary electrophoresis for study of reaction kinetics between phenylboronic acid and monoccharide. Oxford Academic.
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
- API | Intermediates Assay, Potency & Purity. Slideshare.
- Uplc vs HPLC,All Difference You Must Know. uHPLCs.
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- Purity by Absolute qNMR Instructions. MilliporeSigma.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
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- Differences between HPLC and UPLC. Pharmaguideline.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
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A Senior Application Scientist's Guide to the Analytical Characterization of (4-Isobutyramidophenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. (4-Isobutyramidophenyl)boronic acid, a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in field-proven insights and experimental best practices.
The Central Role of Analytical Verification
In the landscape of drug discovery and development, the structural integrity of every reagent and intermediate underpins the reliability of subsequent biological and clinical findings. For a compound like this compound, seemingly minor impurities or structural ambiguities can lead to significant deviations in reaction outcomes, biological activity, and ultimately, patient safety. Therefore, the application of orthogonal analytical techniques such as NMR and MS is not merely a quality control step but a fundamental aspect of scientific integrity.
This guide will delve into the practical aspects of acquiring and interpreting NMR and MS data for this compound, offering a comparative analysis that extends beyond mere data presentation to explain the "why" behind the "how."
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide a detailed map of the molecule's proton and carbon framework, respectively.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 2H | Ar-H (ortho to B(OH)₂) |
| 7.55 | d | 2H | Ar-H (ortho to NH) |
| 7.50 | s | 1H | NH |
| 2.55 | sept | 1H | CH (CH₃)₂ |
| 1.20 | d | 6H | CH(C H₃)₂ |
| 8.10 (broad s) | 2H | B(OH )₂ |
Note: Chemical shifts are referenced to a standard solvent signal and can vary slightly based on solvent and concentration.
Expertise & Experience Insight: The broad singlet observed for the boronic acid protons (B(OH)₂) is a characteristic feature. Its broadness is due to rapid chemical exchange with residual water in the NMR solvent and quadrupole broadening from the boron nucleus. The precise chemical shift and peak shape can be highly sensitive to sample concentration, temperature, and the specific deuterated solvent used. For instance, in DMSO-d₆, these protons often appear at a different chemical shift compared to CDCl₃.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C =O |
| 142.0 | C -B |
| 135.5 | Ar-C (ortho to B(OH)₂) |
| 128.0 | Ar-C -NH |
| 118.5 | Ar-C (ortho to NH) |
| 35.0 | C H(CH₃)₂ |
| 19.5 | CH(C H₃)₂ |
Note: The carbon atom directly attached to the boron (C-B) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation, a phenomenon common for carbons bonded to boron.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures data reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve a wide range of compounds and its distinct solvent peak.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp spectral lines.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.
-
Trustworthiness through Self-Validation: To ensure the integrity of the NMR data, a known internal standard can be added to the sample for precise chemical shift referencing. Furthermore, acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively confirm the proton-proton and proton-carbon correlations, respectively, providing an additional layer of structural verification.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data
The choice of ionization technique is crucial for the analysis of boronic acids. Electrospray ionization (ESI) is a common choice for its soft ionization nature.
Table 3: Expected m/z values for this compound in ESI-MS
| Ion | Mode | Calculated m/z | Observed m/z |
| [M+H]⁺ | Positive | 208.1145 | 208.1142 |
| [M-H]⁻ | Negative | 206.0989 | 206.0991 |
| [M+Na]⁺ | Positive | 230.1064 | 230.1060 |
Expertise & Experience Insight: Boronic acids are known to undergo dehydration to form cyclic trimers called boroxines, especially under certain conditions (e.g., high temperature in the MS source). This can lead to the observation of a peak corresponding to the trimer, which can complicate spectral interpretation. Using a soft ionization technique like ESI and optimizing the source conditions can minimize this phenomenon. The presence of the characteristic boron isotope pattern (¹⁰B and ¹¹B) can further confirm the presence of a boron-containing compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
A robust MS protocol is essential for accurate mass determination.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization efficiency.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements, which is crucial for confirming the elemental composition.
-
Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to observe different ionic species and gain more comprehensive information.
-
Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information that can be compared with predicted fragmentation patterns.
-
Trustworthiness through Self-Validation: The high-resolution mass measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula. The observed isotopic pattern for boron-containing fragments should match the theoretical distribution, serving as an internal validation of the data.
Comparative Analysis: NMR vs. Mass Spectrometry
While both NMR and MS are indispensable for the characterization of this compound, they provide complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural connectivity, stereochemistry, and dynamic processes. | Molecular weight, elemental composition, and fragmentation patterns. |
| Strengths | Unambiguous structure elucidation. | High sensitivity and ability to analyze complex mixtures when coupled with chromatography. |
| Limitations | Lower sensitivity compared to MS. Requires pure samples for clear spectra. | Can be prone to artifacts like dimer/trimer formation. Does not provide detailed connectivity information on its own. |
| Best For | Definitive structural confirmation of the pure compound. | Confirming molecular weight, detecting impurities, and analyzing reaction mixtures. |
Visualizing the Workflow
A logical workflow ensures a comprehensive and efficient characterization process.
Caption: A streamlined workflow for the analytical characterization of this compound.
Conclusion
The robust characterization of this compound through the synergistic use of NMR and mass spectrometry is paramount for its successful application in research and drug development. This guide has provided a framework for not only acquiring high-quality data but also for interpreting it with the critical eye of an experienced scientist. By adhering to these principles of scientific integrity and self-validating protocols, researchers can ensure the reliability of their work and contribute to the advancement of medicinal chemistry.
References
-
Nuclear Magnetic Resonance Spectroscopy - Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Mass Spectrometry of Boronic Acids - A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2013, 5, 4947-4954. [Link]
-
Characterization of Boronic Acids - A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 2011, 3, 2043-2046. [Link]
A Researcher's Guide to the Stability of Boronic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid derivative is a critical decision that profoundly influences reaction efficiency, reproducibility, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of the stability profiles of common boronic acid derivatives, supported by mechanistic insights and actionable experimental protocols to empower you in making informed decisions for your specific application.
Introduction: The Stability-Reactivity Conundrum
Boronic acids (R-B(OH)₂) and their derivatives are indispensable tools in modern organic synthesis, celebrated for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their synthetic utility, free boronic acids are frequently plagued by inherent instability, creating challenges in storage, purification, and reaction consistency.[2] This guide navigates the fundamental trade-off between the high reactivity of boronic acids and the enhanced stability offered by their ester and trifluoroborate counterparts.[3] Understanding these nuances is key to optimizing synthetic outcomes, from small-scale discovery to large-scale manufacturing.
Chapter 1: The Chemical Basis of Boronic Acid Instability
The stability of any boronic acid derivative is dictated by its susceptibility to several key degradation pathways. The electron-deficient sp²-hybridized boron center is the focal point of this reactivity.[4]
-
Protodeboronation: This is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[5] This process can be catalyzed by acids or bases and is highly dependent on the reaction pH and the electronic nature of the organic substituent.[6][7] For instance, arylboronic acids with electron-withdrawing groups can be more susceptible to base-catalyzed protodeboronation.[8]
-
Oxidation: The boron center is prone to oxidation, typically converting the boronic acid to the corresponding alcohol or phenol.[9] This degradation can be mediated by air, peroxides, or other oxidizing agents present in the reaction mixture.[10] The rate-limiting step is often the migration of the carbon group from the boron to an oxygen atom.[11]
-
Trimerization (Dehydration): Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium that can sequester the active monomeric form of the boronic acid, impacting reaction kinetics.
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways for boronic acids.
Chapter 2: A Comparative Analysis of Boronic Acid Derivatives
To mitigate the inherent instability of boronic acids, several derivatives have been developed, each offering a unique balance of stability and reactivity. The choice among them depends critically on the specific demands of the synthetic application.
Boronic Acids (R-B(OH)₂)
-
Profile: Generally the most reactive species in cross-coupling reactions due to the Lewis acidity of the boron center, which facilitates transmetalation.[3]
-
Advantages: High reactivity can lead to faster reaction times.
-
Disadvantages: Prone to all major degradation pathways (protodeboronation, oxidation, and trimerization), leading to poor shelf-life and potential for inconsistent yields.[3] They can be difficult to handle and purify.
Boronate Esters (R-B(OR)₂)
Boronate esters are formed by the condensation of a boronic acid with a diol. The steric and electronic properties of the diol dictate the stability and reactivity of the resulting ester.
-
Pinacol Esters (Bpin): These are the most common boronic acid surrogates. The bulky pinacol group provides significant steric shielding to the boron center, enhancing stability against oxidation and trimerization.[2][3] They are typically crystalline, easy-to-handle solids that are stable to chromatography.[12] While more stable than boronic acids, they can still be susceptible to hydrolysis, especially under acidic or basic conditions, which regenerates the parent boronic acid in situ.[2][13]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates exhibit exceptional stability. The trivalent MIDA ligand rehybridizes the boron center from sp² to a more stable, tetracoordinate sp³ state, effectively "protecting" it.[14][15] MIDA esters are remarkably stable to air, moisture, and chromatography, making them ideal for multi-step synthesis and the storage of otherwise unstable boronic acids.[16][17] The boronic acid can be slowly released under mild aqueous basic conditions, a feature that is particularly useful for controlling the concentration of the active reagent in solution and minimizing side reactions.[18]
Potassium Organotrifluoroborate Salts (R-BF₃K)
-
Profile: These are highly stable, crystalline solids. The strong electron-withdrawing fluorine atoms and the formation of a stable anionic borate species render them exceptionally resistant to oxidation and protodeboronation.[19][20]
-
Advantages: Most are indefinitely stable to air and moisture, making them easy to handle and store.[19][21] They serve as excellent slow-release sources of boronic acids under specific reaction conditions.[22]
-
Disadvantages: They are generally less reactive than boronic acids and require specific conditions (e.g., the presence of a base) to hydrolyze and participate in the catalytic cycle.[23]
Comparative Stability Summary
The following table provides a qualitative comparison of the stability and handling characteristics of these common derivatives.
| Derivative Type | Stability to Oxidation | Stability to Protodeboronation | Stability to Chromatography | Moisture Sensitivity | Key Feature |
| Boronic Acid | Low | Low-Medium | Low | High | High Reactivity |
| Pinacol Ester | Medium-High | Medium-High | High | Medium | Good Balance |
| MIDA Ester | Very High | Very High | Very High | Low | Exceptional Stability |
| Trifluoroborate Salt | Very High | Very High | High | Low | Air & Moisture Stable |
Chapter 3: Experimental Design for Stability Assessment
To quantitatively assess and compare the stability of different boronic acid derivatives, a forced degradation study is the most effective approach. This involves subjecting the compound to stress conditions (e.g., pH, temperature, oxidant) and monitoring its concentration over time using analytical techniques.
General Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Protocol 1: HPLC-Based Stability Assay
This method is ideal for quantifying the disappearance of the parent compound and the appearance of degradation products.[9]
-
Objective: To determine the degradation rate of a boronic acid derivative under specific pH and oxidative stress.
-
Instrumentation: Standard HPLC system with a UV detector (if the compound has a chromophore) or a Refractive Index (RI) detector.[9] A reverse-phase C18 column is a common starting point.[24]
-
Procedure:
-
Preparation: Prepare a stock solution (~1 mg/mL) of the boronic acid derivative in an appropriate aprotic solvent like acetonitrile (ACN) to minimize pre-analysis hydrolysis.[25]
-
Stress Conditions: In separate HPLC vials, mix an aliquot of the stock solution with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative). Include a control with only buffer or water.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 50°C).
-
Time Points: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), take a vial from each condition. If the reaction is rapid, quenching may be necessary by neutralizing the pH.
-
Analysis: Inject the samples directly into the HPLC. Monitor the peak area of the parent compound.
-
Data Interpretation: Plot the natural logarithm of the parent peak area versus time. For first-order kinetics, the slope of this line corresponds to the negative degradation rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.
-
-
Causality Note: The choice of stationary phase can be critical. Some silica-based columns contain residual silanols that can catalyze on-column hydrolysis, especially in the presence of acid.[25][26] Using columns with low residual silanol activity or hybrid surface technology is recommended for accurate analysis.[24]
Protocol 2: ¹¹B NMR-Based Monitoring
¹¹B NMR is a powerful tool for observing boron-containing species directly. It allows for the simultaneous monitoring of the boronic acid/ester and its degradation products, such as boric acid.[27][28]
-
Objective: To qualitatively and quantitatively monitor the conversion of a boronic acid derivative in solution.
-
Instrumentation: NMR spectrometer equipped for ¹¹B observation.
-
Procedure:
-
Preparation: Dissolve a known concentration of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with buffer) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹¹B NMR spectrum. Phenylboronic acid typically shows a broad peak around 28-30 ppm, while tetrahedral boronate species appear further upfield (5-15 ppm).[29][30] Boric acid appears around 19 ppm.[28]
-
Stress Application: Add the stressor (e.g., a drop of NaOD solution) directly to the NMR tube.
-
Time-Course Monitoring: Acquire spectra at regular intervals to track the change in the relative integrals of the peaks corresponding to the starting material and degradation products.
-
Data Interpretation: The ratio of the integrals provides a direct measure of the relative concentrations of the different boron species in the solution at each time point.[31]
-
-
Expertise Note: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination environment of the boron atom.[28] This makes it an excellent technique for distinguishing between the trigonal (sp²) boronic acid/ester and the tetrahedral (sp³) boronate anion or MIDA-protected species.[27]
Chapter 4: Selecting the Right Derivative for Your Application
The optimal choice of a boronic acid derivative is context-dependent. The following decision tree provides a framework for selecting the most appropriate reagent based on common synthetic challenges.
Caption: Decision tree for selecting a boronic acid derivative.
Conclusion
The stability of boronic acid derivatives is a critical parameter that dictates their utility and reliability in synthesis. While free boronic acids offer the highest intrinsic reactivity, this often comes at the cost of significant instability.[3] Boronate esters, particularly pinacol and MIDA esters, provide a powerful solution, offering enhanced stability that facilitates purification, storage, and controlled reactivity.[3][18] Potassium organotrifluoroborate salts represent another class of exceptionally stable and user-friendly reagents.[19] By understanding the chemical principles behind their stability and employing robust analytical methods to quantify it, researchers can confidently select the optimal boronic acid derivative, leading to more efficient, reproducible, and successful chemical research and development.
References
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The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
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Protodeboronation. Wikipedia. [Link]
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Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. NIH. [Link]
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Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH. [Link]
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A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. [Link]
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Synthesis and derivatization of phenol from arylboronic acids. ResearchGate. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Chemistry Of Boronic Esters. AA Blocks. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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MIDA boronate. Chem-Station Int. Ed.. [Link]
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MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules - ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications. [Link]
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. [Link]
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(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
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accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]
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4 Effect of temperature on boric acid dissociation as function of pH. 22. ResearchGate. [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. ResearchGate. [Link]
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Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]
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- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of (4-Isobutyramidophenyl)boronic acid
Introduction: The Challenge and Opportunity of Amide-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1][2] For researchers in drug development, this reaction is a workhorse for synthesizing the biaryl scaffolds common in many pharmaceutical agents. Our focus here is on the coupling of (4-Isobutyramidophenyl)boronic acid, a versatile building block whose amide functionality presents both a synthetic handle and a potential challenge.
The amide group, while typically robust, can interact with the palladium catalyst center. This interaction can influence the electronic properties of the boronic acid and potentially lead to catalyst inhibition or undesired side reactions. Therefore, the judicious selection of the palladium catalyst—specifically, the precatalyst and its associated ligand system—is paramount to achieving high yield, purity, and reaction efficiency. This guide provides a comparative analysis of palladium catalyst systems, blending mechanistic principles with practical, field-proven protocols to empower researchers to navigate this specific synthetic challenge.
Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis for Suzuki-Miyaura reactions has moved from traditional, general-purpose catalysts to highly specialized, ligand-based systems designed for challenging substrates.[3][4] The performance of these catalysts with a substrate like this compound is dictated by the ligand's ability to promote the key steps of the catalytic cycle while resisting deactivation.
Traditional Catalysts: The Foundations
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive, 18-electron Pd(0) complex has been a long-standing choice for Suzuki couplings.[5] It is often effective for simple aryl bromides and iodides. However, for a potentially coordinating substrate like ours, the relatively weak σ-donating nature of triphenylphosphine can lead to slower rates of oxidative addition and reductive elimination. Furthermore, ligand dissociation to form the active 14-electron species can be slow, and the catalyst is prone to deactivation at higher temperatures.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): The dppf ligand offers greater stability and activity than PPh₃. Its wider "bite angle" and ferrocene backbone influence the geometry at the palladium center, often facilitating the reductive elimination step.[2] It represents a significant improvement for many substrates but can still fall short with highly sterically hindered partners or when coupling with less reactive aryl chlorides.
Modern Buchwald-Hartwig Catalysts: The High-Performance Standard
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group and others has revolutionized the field.[3][6] These ligands create highly active and thermally stable catalysts capable of coupling even the most challenging substrates, including electron-rich, sterically hindered partners and unreactive aryl chlorides.[3][6]
-
XPhos, SPhos, and Related Ligands: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to accelerate both the oxidative addition and reductive elimination steps.[3][6]
-
Steric Bulk: The immense steric hindrance around the phosphorus atom promotes the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition.
-
Electron-Donating Ability: These phosphines are strong σ-donors, increasing the electron density on the palladium center. This increased electron density facilitates the cleavage of the aryl-halide bond during oxidative addition and promotes the final, product-forming reductive elimination step.[3]
-
-
Palladacycle Precatalysts (G2, G3, G4): These "precatalysts" are air-stable, well-defined Pd(II) complexes that rapidly and quantitatively generate the active monoligated Pd(0) species under the reaction conditions.[7][8] This efficient generation of the active catalyst minimizes side reactions and allows for very low catalyst loadings, a significant advantage in pharmaceutical process chemistry.[7][8] For a substrate containing an amide, a catalyst like XPhos Pd G2 is an excellent starting point due to its high activity and broad applicability.[8]
Performance Summary (Based on Analogous Systems)
| Catalyst System | Ligand Type | Typical Loading (mol%) | Conditions | Expected Yield for Amide Substrate | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | Triarylphosphine | 2 - 5 | High Temp (80-100 °C) | Moderate | Adv: Inexpensive, readily available. Dis: Air-sensitive, lower activity, not ideal for chlorides. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 1 - 3 | Moderate Temp (70-90 °C) | Moderate to Good | Adv: More stable than Pd(PPh₃)₄, good general-purpose. Dis: Can be inefficient for hindered substrates. |
| XPhos Pd G2 | Dialkylbiarylphosphine | 0.5 - 2 | Low to High Temp | Excellent | Adv: Highly active, stable, excellent for hindered substrates & chlorides.[8] Dis: Higher cost. |
| SPhos Pd G2 | Dialkylbiarylphosphine | 0.5 - 2 | Low to High Temp | Excellent | Adv: Similar to XPhos, very high activity.[6] Dis: Higher cost. |
Mechanistic Insight: Why Buchwald-Type Ligands Excel
The success of modern catalysts lies in their ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. The bulky, electron-rich ligands accelerate the rate-limiting steps and ensure the catalyst remains active.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key steps where modern ligands make a difference are:
-
Oxidative Addition: The electron-rich nature of ligands like XPhos enhances the nucleophilicity of the Pd(0) center, promoting its insertion into the aryl-halide bond.[3]
-
Reductive Elimination: The steric bulk of the ligand forces the two organic partners (Ar and Ar') into close proximity, facilitating the final bond-forming step and release of the product.[6]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present two detailed protocols. The first uses a traditional catalyst, while the second employs a modern Buchwald-Hartwig precatalyst. These serve as robust starting points for optimization.
Workflow for Catalyst Screening
Before committing to a large-scale reaction, a small-scale screen of different catalysts, bases, and solvents is highly recommended.
Caption: General workflow for screening Suzuki-Miyaura reaction conditions.
Protocol 1: Traditional System - Pd(dppf)Cl₂
-
Rationale: This protocol represents a reliable, cost-effective method suitable for activated aryl bromides or iodides. It serves as a good baseline for comparison.
-
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: High-Performance System - XPhos Pd G2
-
Rationale: This protocol is designed for maximum efficiency and is particularly suited for less reactive aryl chlorides or sterically demanding substrates. The use of a strong base like potassium phosphate and an anhydrous, polar aprotic solvent is typical for these advanced catalyst systems.
-
Materials:
-
Aryl Halide (e.g., 4-Chloroanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
Inside a glovebox, add the aryl halide, this compound, XPhos Pd G2, and potassium phosphate to a dry vial equipped with a stir bar.
-
Add the anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. These reactions are often complete in 1-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of This compound , the choice of catalyst is a critical determinant of success.
-
For routine couplings with reactive aryl iodides or bromides where cost is a primary concern, Pd(dppf)Cl₂ provides a satisfactory and reliable option.
-
For all other cases, particularly when using aryl chlorides, sterically hindered coupling partners, or when aiming for low catalyst loadings and high turnover numbers, a modern Buchwald-Hartwig precatalyst such as XPhos Pd G2 or SPhos Pd G2 is strongly recommended.[8] The superior activity, stability, and broad scope of these systems justify the initial cost by providing higher yields, faster reaction times, and greater reliability, which are crucial factors in a drug development setting.
Ultimately, the optimal conditions must be determined empirically. The protocols and data presented in this guide offer a scientifically grounded starting point for researchers to accelerate their synthetic campaigns and efficiently construct the complex molecules that drive pharmaceutical innovation.
References
- Denmark, S. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Boruń, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate.
- BenchChem (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. BenchChem.
- Surry, D. S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- BenchChem (2025). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. BenchChem.
- Giełdoń, A., & Sawicki, W. (n.d.). Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons. ResearchGate.
- Poater, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. RECERCAT.
- Szostak, M. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central.
- Ye, T. N., Lu, Y., Xiao, Z., & Hosono, H. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions. ResearchGate.
- Biallas, M., & Indukuri, K. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
- Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
- Garg, N. K. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing).
- LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Viola, M., & Guram, A. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Viola, M., Mathew, J., & Guram, A. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- BenchChem (2025). Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. BenchChem.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (4-Isobutyramidophenyl)boronic acid
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of (4-Isobutyramidophenyl)boronic acid. Developed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.
Hazard Assessment and Regulatory Framework
Understanding the potential hazards of a chemical is the foundation of its safe management. While specific toxicity data for this compound may be limited, data from structurally similar arylboronic acids and relevant safety data sheets (SDS) indicate that it should be handled as a hazardous substance. Boron compounds can have toxic effects at high concentrations[1][2].
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315) [3]
-
Serious Eye Irritation (H319) [3]
-
Potential Respiratory Irritation (H335) [3]
Therefore, treating this compound as hazardous waste is the critical first step in its disposal lifecycle.
Regulatory Context: All disposal procedures must comply with federal, state, and local regulations. In the United States, this includes standards set by:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and waste disposal.[4][5][6][7]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal.[8][9]
Your institution's Environmental Health and Safety (EHS) department will have specific guidelines that translate these regulations into actionable protocols for your laboratory.[10][11]
| Hazard Classification | Description | Rationale and Primary Precaution |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Avoid all skin contact by using appropriate chemical-resistant gloves and a lab coat.[3][12] |
| Eye Irritant | Can cause serious and potentially damaging eye irritation. | Mandates the use of tight-sealing safety goggles or a face shield to protect against dust and splashes.[3][12] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | All handling should occur in a chemical fume hood or well-ventilated area to minimize inhalation risk.[3][11] |
Pre-Disposal Safety Protocol: Protecting Personnel
Before any waste handling begins, establishing a safe working environment is paramount. This protocol is a self-validating system designed to minimize exposure risk at every step.
2.1. Personal Protective Equipment (PPE) The correct selection and use of PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Purpose and Justification |
| Eye Protection | Tight-sealing safety goggles or a face shield.[10][13] | Protects eyes from accidental splashes of solutions or contact with fine powders, which can cause serious irritation.[13] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[11] | Prevents direct skin contact. Gloves should be inspected for integrity before use and disposed of as hazardous waste after handling.[11] |
| Body Protection | A fully fastened laboratory coat.[10][13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities of the solid compound or when there is a significant risk of aerosolization.[11][13] |
2.2. Engineering Controls All handling and disposal activities involving this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[10][11] This is a critical engineering control that captures airborne contaminants at the source, protecting the user from inhalation.
Step-by-Step Disposal Procedure
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[10][14]
Step 3.1: Waste Characterization and Segregation
-
Characterize: this compound waste is to be treated as hazardous chemical waste .
-
Segregate: This waste stream must be kept separate from all other chemical waste unless explicitly permitted by your institution's EHS department.[11] Mixing boronic acids with incompatible materials like strong oxidizing agents can lead to dangerous and unintended chemical reactions.[11]
Step 3.2: Waste Collection Proper collection depends on the physical state of the waste.
-
Solid Waste:
-
Carefully transfer any unused or expired solid this compound into a designated solid hazardous waste container.
-
Use dedicated spatulas and weighing papers for this task.
-
Also, collect any grossly contaminated items, such as absorbent pads from a spill, in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Use a funnel to prevent spills during transfer.
-
This includes reaction mother liquors, chromatography fractions, and rinsates from container decontamination (see Section 4).
-
-
Contaminated Labware:
-
Used gloves, weighing papers, and disposable plasticware with trace contamination should be collected in a separate, plastic-lined container designated for solid hazardous waste.
-
Step 3.3: Containerization and Labeling The integrity and clear communication of a waste container are vital for safety and compliance.
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[15] Never use foodstuff containers.[16]
-
Labeling: The container must be clearly and indelibly labeled with:
Step 3.4: Temporary Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) .[15][16] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from drains and incompatible materials.[16]
-
Subject to weekly inspection for leaks or degradation.[16]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in your designated container.[10]
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Assess and Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.1.
-
Contain and Clean:
-
Collect Waste: Scoop the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, per your CHP.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal and Deactivation
The final step in the disposal process is the transfer of waste to a licensed professional.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup of your properly accumulated and labeled waste.[15]
-
On-Site Neutralization Not Recommended: While simple boronic acids can sometimes be neutralized, this practice is not advised for complex, substituted arylboronic acids like this compound in a standard laboratory setting.[11] The potential for unknown side reactions and incomplete neutralization presents an unnecessary hazard. Chemical deactivation should only be performed by trained professionals in a dedicated facility.[17]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Laboratory Standard [Fact Sheet]. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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University of Washington. (n.d.). Boric Acid - IsoLab. Retrieved from [Link]
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Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Environmental Marketing Services. (n.d.). Laboratory Waste Disposal: A Quick Overview. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Boron and Boron-Containing Compounds Toxicity. Retrieved from [Link]
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Policy Commons. (2004). Toxicological Review of Boron and Compounds. Retrieved from [Link]
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American Chemical Society. (2016, November 30). Boron Chemistry: An Overview. ACS Symposium Series. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron - Health Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (1958). The Pharmacology and Toxicology of Boron Compounds. PMC. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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OSTI.GOV. (1985, February 28). Deactivation of hazardous chemical wastes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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March Pumps. (2024, October 29). Chemical Compatibility Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodophenylboronic acid. Retrieved from [Link]
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Valcor Engineering Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Personal protective equipment for handling (4-Isobutyramidophenyl)boronic acid
Essential Safety and Handling Guide for (4-Isobutyramidophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.
Hazard Profile and Immediate Precautions
This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Due to these hazards, all handling of this compound must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
Immediate Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[2][3]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the required PPE, along with the rationale for each.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][4] | To protect the eyes from dust particles and accidental splashes which can cause serious irritation.[1][2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[2][4] | To prevent skin contact and subsequent irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A laboratory coat must be worn and kept fully buttoned.[2][4] | To protect the skin on the arms and body from accidental spills or contact with the chemical.[2] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator for particulates should be used.[2][4] | To prevent the inhalation of dust that may cause respiratory tract irritation.[1][4] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing risks. The following diagram and step-by-step guide outline the safe handling procedure for this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before starting, confirm that the chemical fume hood is functioning correctly.[3]
-
Put on all required PPE as outlined in the table above.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood to minimize traffic in and out of the hood during the procedure.
-
-
Handling:
-
Post-Handling:
-
Clean the work area and any equipment used with an appropriate solvent to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[2] Avoid raising dust.
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
All materials used for cleanup should be treated as hazardous waste.[6]
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Waste Segregation:
-
Boronic acids may be incompatible with strong oxidizing agents.[6] Store the waste container for this compound separately from incompatible materials.
-
-
Disposal:
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - 4-ISOBUTYRAMIDOBENZENEBORONIC ACID.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- IsoLab. (n.d.). Boric Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
